AcrB-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H39N3O4 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
[2,2-dimethyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C32H39N3O4/c1-32(2)12-11-26-28(31(36)35-18-20-37-21-19-35)23-27-25(30(26)39-32)9-6-10-29(27)38-22-17-33-13-15-34(16-14-33)24-7-4-3-5-8-24/h3-10,23H,11-22H2,1-2H3 |
InChI Key |
XXCDSWYDXQITBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCN4CCN(CC4)C5=CC=CC=C5)C(=O)N6CCOCC6)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of AcrB-IN-1: A Technical Guide to a Potent Efflux Pump Inhibitor
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad spectrum of antibiotics from the bacterial cell, rendering them ineffective. The Acriflavine resistance protein B (AcrB) is a major component of the AcrAB-TolC efflux pump system in Gram-negative bacteria, such as Escherichia coli, and is a prime target for the development of efflux pump inhibitors (EPIs). These inhibitors aim to restore the efficacy of existing antibiotics by blocking the pump's function.
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a potent AcrB inhibitor, D13-9001. As no publicly available information exists for a compound specifically named "AcrB-IN-1," this document will focus on D13-9001 as a representative and well-characterized inhibitor of AcrB. This guide is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.
Discovery of D13-9001: A High-Throughput Screening Approach
D13-9001 was identified through a comprehensive high-throughput screening (HTS) campaign aimed at discovering compounds that could potentiate the activity of antibiotics against MDR bacteria. The screening process involved evaluating a large chemical library for compounds that could inhibit the function of the AcrAB-TolC efflux pump.
The initial screening identified a hit compound with a pyridopyrimidine core that demonstrated the ability to inhibit the efflux of antibiotics.[1] This initial hit, however, exhibited suboptimal physicochemical properties, including high plasma protein binding.[1] Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hit. This involved chemical modifications to improve potency, reduce plasma protein binding, and enhance solubility. These optimization efforts led to the synthesis and selection of D13-9001 as a lead candidate with a promising profile.[1]
Synthesis of D13-9001
The chemical synthesis of D13-9001 is a multi-step process. While a detailed, step-by-step protocol with specific reaction conditions and purification methods is proprietary and not fully available in the public domain, a general synthetic scheme has been described. The synthesis involves the construction of the core pyridopyrimidine scaffold followed by the addition of the side chains that are crucial for its inhibitory activity.
Quantitative Data for D13-9001
The inhibitory activity of D13-9001 has been quantified through various in vitro assays. The data clearly demonstrates its potency in inhibiting the AcrB efflux pump and its ability to potentiate the activity of various antibiotics.
| Parameter | Organism/Protein | Value | Reference |
| Binding Affinity (KD) | E. coli AcrB | 1.15 µM | [1][2] |
| P. aeruginosa MexB | 3.57 µM | [1][2] | |
| MIC Potentiation | |||
| Levofloxacin | P. aeruginosa (MexAB-OprM overexpressing) | 8-fold decrease in MIC at 2 µg/mL | [1] |
| Aztreonam | P. aeruginosa (MexAB-OprM overexpressing) | 8-fold decrease in MIC at 2 µg/mL | [1] |
Mechanism of Action
D13-9001 exerts its inhibitory effect by directly binding to the AcrB protein. Structural studies have revealed that D13-9001 binds to a specific site within the periplasmic domain of AcrB known as the "hydrophobic trap," which is located in the deep binding pocket of the transporter.[3] By occupying this site, D13-9001 is thought to allosterically inhibit the conformational changes in AcrB that are necessary for the transport of substrates, effectively locking the pump in an inactive state.[4][5]
Experimental Protocols
The characterization of D13-9001 involved several key experimental assays to determine its binding affinity, its effect on antibiotic susceptibility, and its ability to inhibit efflux.
Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Assay)
This assay is used to assess the synergistic effect of an EPI with an antibiotic.
Principle: A two-dimensional dilution series of the antibiotic and the EPI are prepared in a 96-well plate. The growth of the target bacterial strain is then monitored to determine the MIC of the antibiotic alone and in the presence of varying concentrations of the EPI.
Protocol:
-
Prepare Stock Solutions: Prepare sterile stock solutions of the antibiotic and D13-9001 in an appropriate solvent (e.g., DMSO).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Set up the Checkerboard Plate:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells.
-
Create a two-fold serial dilution of the antibiotic along the y-axis of the plate.
-
Create a two-fold serial dilution of D13-9001 along the x-axis of the plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: Determine the MIC, which is the lowest concentration of the antibiotic (alone or in combination with D13-9001) that visibly inhibits bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy.
Hoechst 33342 Accumulation Assay
This assay measures the ability of an EPI to block the efflux of a fluorescent substrate.
Principle: Hoechst 33342 is a fluorescent dye that is a substrate of the AcrAB-TolC pump. In the presence of a functional efflux pump, the dye is actively transported out of the cell, resulting in low intracellular fluorescence. An effective EPI will block this efflux, leading to an accumulation of the dye inside the cell and a corresponding increase in fluorescence.
Protocol:
-
Prepare Bacterial Cells: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend Cells: Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.4).
-
Prepare Assay Plate: In a black, clear-bottom 96-well plate, add the cell suspension.
-
Add Inhibitor: Add D13-9001 at various concentrations to the wells. Include a control with no inhibitor.
-
Add Fluorescent Substrate: Add Hoechst 33342 to all wells at a final concentration of 1-2 µM.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity over time using a plate reader (excitation ~350 nm, emission ~460 nm).
-
Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence in the presence of D13-9001 compared to the control indicates efflux pump inhibition.
Conclusion
D13-9001 is a potent and well-characterized inhibitor of the AcrB efflux pump. Its discovery through a systematic HTS and lead optimization campaign highlights a successful strategy for identifying novel EPIs. The quantitative data and detailed mechanistic studies provide a strong foundation for its potential as an adjunctive therapy to combat antibiotic resistance. The experimental protocols detailed in this guide offer a framework for the evaluation of other potential AcrB inhibitors. Further research and development of compounds like D13-9001 are crucial in the ongoing battle against multidrug-resistant bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Structural and Functional Analysis of a Potent AcrB Inhibitor
Disclaimer: Extensive searches for a specific molecule designated "AcrB-IN-1" did not yield specific public-domain data. Therefore, this guide utilizes the well-characterized and highly potent AcrB inhibitor, MBX3132 , as a representative compound to fulfill the detailed requirements for a technical whitepaper. The principles, experimental protocols, and analyses presented are directly applicable to the study of novel AcrB inhibitors.
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria represents a critical and escalating threat to global health. A primary mechanism conferring this resistance is the overexpression of tripartite efflux pumps, which actively extrude a broad spectrum of antibiotics from the bacterial cell.[1] The AcrAB-TolC system in Escherichia coli is the archetypal and most clinically significant of these pumps, belonging to the Resistance-Nodulation-cell Division (RND) superfamily.[2][3] The inner membrane component, AcrB, is the core of this complex, responsible for substrate recognition and energy transduction via a proton-motive force.[1]
Targeting AcrB with small-molecule inhibitors to block efflux and restore antibiotic susceptibility is a promising therapeutic strategy.[1] This document provides a detailed technical overview of the structural and functional analysis of MBX3132, a potent pyranopyridine-based inhibitor of AcrB.
Structural Analysis of AcrB and Inhibitor Binding
AcrB functions as a homotrimer, with each protomer cycling through three distinct conformational states in a coordinated manner: Loose (L), Tight (T), and Open (O).[1][3] This "functional rotation" mechanism captures substrates from the periplasm or the inner membrane's outer leaflet and expels them through the TolC channel.[1] Substrate recognition occurs within a large, polyspecific binding pocket in the periplasmic domain of AcrB, which can be subdivided into a proximal binding pocket (PBP) and a distal binding pocket (DBP).[1][4]
Co-crystal Structure of MBX3132 with AcrB
To overcome challenges associated with crystallizing the full-length membrane protein, structural studies have been successfully performed using an engineered, soluble version of the AcrB periplasmic domain (AcrBper).[2][5] High-resolution crystal structures of AcrBper in complex with MBX3132 have been determined, providing critical insights into its mechanism of inhibition.[2][5][6]
Table 1: Crystallographic Data for AcrBper in Complex with MBX3132
| Parameter | Value | Reference |
| PDB ID | 5ENQ | [5] |
| Resolution (Å) | 1.8 (representative) | [2] |
| Space Group | P212121 | [2] |
| Method | X-ray Diffraction | [2][5] |
Inhibitor Binding Site and Molecular Interactions
MBX3132 binds to a specific site within the periplasmic domain of the AcrB protomer in the "Tight" (T) conformation.[3] This binding site is a deep, phenylalanine-rich hydrophobic pocket, often referred to as the "hydrophobic trap," which branches off from the main DBP.[3][6][7]
Key interactions include:
-
Hydrophobic Interactions: The inhibitor forms extensive hydrophobic contacts with a cage of phenylalanine residues (e.g., F178, F610, F615, F628).[1][3]
-
Hydrogen Bonding: The potency of pyranopyridine inhibitors like MBX3132 is correlated with the formation of a delicate network of protein- and water-mediated hydrogen bonds within the binding site.[3][5]
By binding tightly within this pocket, MBX3132 is thought to "lock" the protomer in the T state, preventing the conformational transition to the O (extrusion) state. This effectively stalls the functional rotation of the entire AcrB trimer, thereby inhibiting drug efflux.[3][7]
Figure 1. Binding mechanism of MBX3132 within the AcrB periplasmic domain.
Functional Analysis and In Vitro Efficacy
The functional consequence of AcrB inhibition is the potentiation of antibiotic activity. MBX3132 has demonstrated the ability to significantly reduce the minimum inhibitory concentrations (MICs) of a wide range of antibiotics that are known AcrB substrates.
Potentiation of Antibiotic Activity
MBX3132 is exceptionally potent, showing full activity at concentrations as low as 0.1 µM.[8][9] It restores the efficacy of antibiotics by preventing their extrusion from the cell, thereby allowing them to reach their intracellular targets at effective concentrations.
Table 2: Representative Data on Antibiotic Potentiation by MBX3132 (Note: Specific fold-reduction values can vary based on the bacterial strain and specific antibiotic. This table is illustrative.)
| Antibiotic Class | Example Antibiotic | E. coli Strain (AcrB Overexpressing) | MBX3132 Conc. | MIC Fold Reduction | Reference |
| Fluoroquinolones | Ciprofloxacin | 3-AG100 | 1 µM | >16 | [6] |
| Tetracyclines | Minocycline | Various | Low µM | Significant | [4] |
| Macrolides | Azithromycin | Various | Low µM | Significant | [4] |
| Beta-lactams | Piperacillin | Various | Low µM | Significant | [10] |
Mechanism of Action: Halting the Catalytic Cycle
The primary mechanism of action is the allosteric inhibition of the pump's catalytic cycle.[7] By binding to the hydrophobic trap, the inhibitor prevents the necessary conformational changes required for substrate transport, effectively jamming the efflux machinery.
Figure 2. Inhibition of the AcrB functional rotation cycle by MBX3132.
Key Experimental Protocols
The characterization of AcrB inhibitors like MBX3132 relies on a suite of standardized cellular and biochemical assays.
MIC Potentiation Assay (Broth Microdilution)
This assay is fundamental for quantifying the ability of an inhibitor to restore antibiotic activity.
Protocol:
-
Preparation: Prepare serial 2-fold dilutions of a test antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., Luria-Bertani). Prepare identical plates containing the antibiotic dilutions plus a fixed, sub-lethal concentration of the AcrB inhibitor (e.g., 1 µM MBX3132).
-
Inoculation: Inoculate all wells with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL) of an AcrB-overexpressing E. coli strain.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC in the absence and presence of the inhibitor to calculate the MIC fold reduction (potentiation factor).
Real-Time Efflux Assay (Fluorescent Dye Accumulation)
This cell-based assay directly measures the inhibition of efflux pump activity by monitoring the intracellular accumulation of a fluorescent substrate.
Protocol:
-
Cell Preparation: Grow an AcrB-overexpressing E. coli strain to mid-log phase (OD600 of 0.4-0.6). Harvest the cells by centrifugation, wash, and resuspend in a buffer (e.g., phosphate-buffered saline).
-
Loading: Add the fluorescent dye substrate (e.g., Hoechst 33342) to the cell suspension in the presence of an energy source de-coupler (like CCCP) to allow passive accumulation of the dye.
-
Efflux Initiation: After an incubation period, wash the cells to remove excess dye and resuspend them in buffer. Add an energy source (e.g., glucose) to initiate active efflux.
-
Measurement: Monitor the fluorescence of the cell suspension over time using a fluorometer. In the presence of an effective inhibitor like MBX3132, the fluorescence will remain high, indicating that the dye is being retained within the cells. A control without the inhibitor will show a rapid decrease in fluorescence as the dye is pumped out.[10]
Figure 3. Workflow for a real-time fluorescent dye efflux assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful biophysical technique used to determine the kinetics (association and dissociation rates) of inhibitor binding to purified AcrB protein.
Protocol:
-
Immobilization: Purified AcrB protein is immobilized onto the surface of an SPR sensor chip.
-
Binding: A solution containing the inhibitor (analyte) at various concentrations is flowed over the chip surface. Binding of the inhibitor to the immobilized AcrB causes a change in the refractive index at the surface, which is detected in real-time and measured in response units (RU).
-
Dissociation: The analyte solution is replaced with a buffer flow, and the dissociation of the inhibitor from AcrB is monitored as a decrease in RU.
-
Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects binding affinity.[11]
Conclusion
MBX3132 serves as a paradigm for the modern, structure-guided design of potent AcrB inhibitors. Its detailed structural and functional characterization reveals a clear mechanism of action—allosteric inhibition of the pump's functional rotation by binding to a key hydrophobic trap. The experimental methodologies outlined in this guide provide a robust framework for the discovery and development of new efflux pump inhibitors. Such compounds hold immense promise as "resistance breakers" that can rejuvenate our existing arsenal of antibiotics in the fight against multidrug-resistant Gram-negative pathogens.
References
- 1. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MBX3132|CAS 1636878-33-5|DC Chemicals [dcchemicals.com]
- 9. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]
- 10. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of the inhibition of the drug efflux protein AcrB using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibition of the AcrAB-TolC Efflux Pump: A Technical Guide
A note on the inhibitor "AcrB-IN-1": Extensive searches of the scientific literature did not yield specific information on a compound designated "this compound." This designation does not appear to correspond to a formally recognized inhibitor of the AcrAB-TolC pump in published research. Therefore, this guide will provide a comprehensive overview of the inhibition of the AcrAB-TolC pump, utilizing data and protocols from studies of well-characterized inhibitors.
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, making it a critical target for the development of new therapeutic strategies.[1][2][3] This tripartite system, composed of the inner membrane protein AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC, actively transports a wide range of substrates, including antibiotics, out of the bacterial cell.[1][4] Inhibiting this pump can restore the efficacy of existing antibiotics. This technical guide delves into the mechanisms of AcrAB-TolC inhibition, presenting quantitative data for known inhibitors, detailed experimental protocols, and visualizations of the key pathways and workflows.
Quantitative Data on AcrB Inhibitors
The efficacy of AcrAB-TolC inhibitors is typically quantified by their ability to reduce the minimum inhibitory concentration (MIC) of an antibiotic or to inhibit the efflux of a fluorescent substrate. The following table summarizes key quantitative data for several known inhibitors.
| Inhibitor | Target | Substrate(s) | Assay Type | Quantitative Metric | Value | Organism |
| Phenylalanine-arginine β-naphthylamide (PAβN) | AcrAB-TolC | Levofloxacin, various antibiotics | MIC reduction | >4-fold MIC reduction | Not specified | Escherichia coli |
| 1-(1-naphthylmethyl)-piperazine (NMP) | AcrB | Levofloxacin, linezolid, clarithromycin, oxacillin, rifampin, chloramphenicol, tetracycline | MIC reduction | >4-fold MIC reduction | Not specified | E. coli overexpressing AcrAB |
| Pimozide | AcrAB-TolC | Nile Red | Real-time efflux assay | Full inhibition concentration | 100 µM | E. coli 3-AG100 (AcrAB overproducing)[5] |
| MBX2319 | AcrAB-TolC | Not specified | Not specified | Not specified | Not specified | Not specified[1] |
| WK2 | AcrB | Chloramphenicol, erythromycin, tetraphenylphosphonium, levofloxacin | MIC reduction | Increased susceptibility | Not specified | Not specified[1] |
| BDM88855 | AcrB | Not specified | Not specified | Not specified | Not specified | Not specified[1] |
| Clorobiocin | AcrA | Erythromycin | Efflux inhibition | Potentiates activity | Not specified | Escherichia coli |
Mechanism of Action of the AcrAB-TolC Pump and its Inhibition
The AcrB protein is the energy-transducing component of the pump and is responsible for substrate recognition and transport.[6] It functions as a homotrimer, with each monomer cycling through three conformational states: Loose (Access), Tight (Binding), and Open (Extrusion).[7] This functional rotation is powered by the proton motive force.[8]
Inhibitors of the AcrAB-TolC pump can act through several mechanisms:
-
Competitive Inhibition: Some inhibitors bind to the same substrate-binding pocket on AcrB as the antibiotic substrates, thereby competing for transport.
-
Non-competitive Inhibition: Other inhibitors may bind to allosteric sites on AcrB, inducing conformational changes that prevent the proper functioning of the pump without directly competing with substrate binding.
-
Disruption of Pump Assembly: Some molecules can interfere with the interaction between the different components of the pump (AcrA, AcrB, and TolC), preventing the formation of a functional complex.[1]
The following diagram illustrates the functional rotation mechanism of the AcrB trimer.
Caption: The three conformational states of an AcrB monomer during substrate transport.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of inhibitors on the AcrAB-TolC pump.
Minimum Inhibitory Concentration (MIC) Reduction Assay
This assay determines the ability of a compound to potentiate the activity of an antibiotic.
Protocol:
-
Bacterial Strain: Use a wild-type strain of E. coli and an isogenic strain with a deletion of the acrB gene (ΔacrB) as a control. An AcrAB-overexpressing strain can also be used for inhibitor screening.[1]
-
Media: Prepare Mueller-Hinton broth (MHB).
-
Inoculum Preparation: Grow bacteria overnight in MHB, then dilute to a final concentration of 5 x 10^5 CFU/mL in fresh MHB.
-
Assay Setup:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the antibiotic to be tested.
-
Prepare a second set of serial dilutions of the antibiotic in MHB containing a fixed, sub-inhibitory concentration of the test inhibitor (e.g., 1/4 of its MIC).[2]
-
Add the bacterial inoculum to all wells.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Calculate the fold-reduction in MIC in the presence of the inhibitor compared to the antibiotic alone. A significant reduction (typically ≥4-fold) indicates inhibitory activity.
Real-Time Ethidium Bromide (EtBr) Efflux Assay
This assay directly measures the ability of a compound to block the efflux of the fluorescent substrate ethidium bromide.
Protocol:
-
Bacterial Strains: Use an E. coli strain that expresses the AcrAB-TolC pump (e.g., a wild-type or an overexpressing strain) and a ΔacrB strain as a negative control.
-
Cell Preparation:
-
Grow cells to mid-log phase in a suitable broth (e.g., LB).
-
Harvest the cells by centrifugation and wash twice with a buffer that lacks a carbon source (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.4).
-
-
Loading with EtBr:
-
Add EtBr to the cell suspension at a final concentration that allows for a detectable fluorescent signal upon accumulation (e.g., 2 µg/mL).
-
Add an efflux pump inhibitor that de-energizes the pump, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), at a concentration that maximizes substrate loading (e.g., 100 µM).
-
Incubate at room temperature to allow for EtBr to accumulate inside the cells.
-
-
Efflux Measurement:
-
Centrifuge the loaded cells to remove the external EtBr and CCCP.
-
Resuspend the cells in buffer containing the test inhibitor at the desired concentration.
-
Transfer the suspension to a fluorometer cuvette or a 96-well black microplate.
-
Initiate efflux by adding an energy source, such as glucose (e.g., 50 mM final concentration).
-
Monitor the decrease in fluorescence over time (e.g., excitation at 530 nm, emission at 600 nm). A slower rate of fluorescence decrease in the presence of the inhibitor compared to the control (no inhibitor) indicates efflux inhibition.
-
Nile Red Efflux Assay
This assay is similar to the EtBr efflux assay but uses the lipophilic fluorescent dye Nile Red.
Protocol:
-
Bacterial Strains and Cell Preparation: Follow the same procedure as for the EtBr efflux assay.
-
Loading with Nile Red:
-
Resuspend the de-energized cells in a suitable buffer.
-
Add Nile Red to a final concentration of 5-10 µM.
-
Add a low concentration of CCCP (e.g., 10 µM) to facilitate loading without permanently damaging the proton motive force.
-
Incubate for a sufficient time to allow dye accumulation.
-
-
Efflux Measurement:
-
Remove external Nile Red and CCCP by centrifugation.
-
Resuspend the cells in buffer with or without the test inhibitor.
-
Energize the cells with glucose (e.g., 50 mM).
-
Monitor the decrease in Nile Red fluorescence over time (excitation and emission wavelengths will depend on the specific fluorometer, but are typically around 550 nm and 640 nm, respectively).
-
The following diagram illustrates a typical workflow for an efflux assay.
Caption: A flowchart outlining the key steps in a real-time fluorescence-based efflux assay.
Conclusion
The inhibition of the AcrAB-TolC efflux pump is a promising strategy to combat antibiotic resistance in Gram-negative bacteria. While the specific inhibitor "this compound" is not documented in the scientific literature, the principles and methods for identifying and characterizing inhibitors of this pump are well-established. By employing techniques such as MIC reduction and real-time efflux assays, researchers can effectively screen for and evaluate the potency of new inhibitory compounds. The continued investigation into the structure and function of the AcrAB-TolC pump will undoubtedly pave the way for the development of novel therapeutics to address the growing challenge of multidrug resistance.
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the AcrAB-TolC Complex Assembly Process Learned from Competition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]
- 7. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Novelty of AcrB-IN-1: A Technical Guide to a New Class of Efflux Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A primary mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively expel a broad range of antibiotics from the bacterial cell, rendering them ineffective.[1] The inner membrane protein AcrB is the central component of this pump, responsible for substrate recognition and energy transduction.[2] Consequently, the inhibition of AcrB has emerged as a promising strategy to restore the efficacy of existing antibiotics. This technical guide provides an in-depth analysis of a novel class of AcrB inhibitors, exemplified by the potent pyranopyridine derivative MBX2319, herein referred to as AcrB-IN-1 for the purpose of this guide. We will delve into the core novelty of this inhibitor class, its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization.
The Novelty of this compound (exemplified by MBX2319)
This compound represents a significant advancement in the field of efflux pump inhibitors (EPIs). Its novelty lies in its distinct chemical scaffold, a pyranopyridine core, which is structurally different from previously studied EPIs like the peptidomimetic Phe-Arg β-naphthylamide (PAβN) and aryl-piperazines.[3][4] This unique structure confers orders of magnitude greater potency compared to earlier inhibitors.[3]
The primary target of this compound is the AcrB protein of the AcrAB-TolC efflux pump.[5] Unlike some earlier EPIs that exhibited high toxicity or poor pharmacokinetic properties, pyranopyridine derivatives like MBX2319 show potent, specific activity with no intrinsic antibacterial or membrane-disrupting effects.[4][6]
The mechanism of action of this compound has been elucidated through a combination of X-ray crystallography and molecular dynamics simulations.[3] It binds tightly within a phenylalanine-rich "hydrophobic trap" in the distal binding pocket of the AcrB protomer.[3][7] This binding is thought to competitively inhibit the functional rotation of the AcrB trimer, a crucial process for substrate transport, thereby sterically hindering the binding and extrusion of antibiotics.[2]
Quantitative Data on this compound (MBX2319) Efficacy
The potentiation of antibiotic activity by this compound has been quantified through various in vitro assays. The following tables summarize key findings.
Table 1: Potentiation of Antibiotic Activity by MBX2319 in E. coli
| Antibiotic | Concentration of MBX2319 (µM) | Fold Reduction in MIC | Reference |
| Ciprofloxacin | 12.5 | 2 | [8] |
| Levofloxacin | 12.5 | 4 | [8] |
| Piperacillin | 12.5 | 8 | [8] |
| Ciprofloxacin | 3.13 | 2 | [6] |
| Levofloxacin | 3.13 | 4 | [6] |
| Piperacillin | 3.13 | 4 | [6] |
Table 2: Bactericidal Activity Enhancement by MBX2319 with Ciprofloxacin
| Treatment | Fold Decrease in Viability (CFU/mL) after 4h | Reference |
| Ciprofloxacin (0.016 µg/mL) + MBX2319 (3.13 µM) | 10,000 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of novel EPIs. The following are protocols for key experiments used to characterize this compound.
Checkerboard Assay for Synergy Determination
This assay is used to quantify the synergistic interaction between an antibiotic and an EPI.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., E. coli AB1157) adjusted to 0.5 McFarland standard and then diluted to a final inoculum of 5 x 10^5 CFU/mL
-
Stock solutions of the antibiotic (e.g., ciprofloxacin) and this compound (e.g., MBX2319)
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Create a two-dimensional serial dilution of the antibiotic and this compound. The antibiotic is serially diluted along the y-axis (rows), and this compound is serially diluted along the x-axis (columns).
-
The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
Include wells with antibiotic alone and this compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Inoculate each well with 50 µL of the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index to quantify the synergy:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation: FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4 indicates an additive or indifferent effect; > 4 indicates antagonism.[9]
-
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic effect of an antibiotic in the presence of an EPI over time.
Materials:
-
Bacterial culture (E. coli AB1157) grown to logarithmic phase
-
MHB
-
Antibiotic (e.g., ciprofloxacin) at a sub-inhibitory concentration (e.g., 0.25 x MIC)
-
This compound (e.g., MBX2319) at a fixed concentration (e.g., 50 µM)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare tubes with MHB containing:
-
No drug (growth control)
-
Antibiotic alone
-
This compound alone
-
Antibiotic + this compound
-
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥ 3-log10 decrease in CFU/mL is considered bactericidal.
Hoechst 33342 Accumulation Assay
This real-time fluorescence assay measures the intracellular accumulation of the fluorescent dye Hoechst 33342, a substrate of the AcrAB-TolC pump, to assess the inhibitory effect of an EPI.
Materials:
-
Bacterial culture grown to mid-logarithmic phase (OD600 of 0.4-0.6)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (H33342) stock solution
-
This compound (e.g., MBX2319)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.5.
-
Add 180 µL of the cell suspension to the wells of a black 96-well plate.
-
Add the desired concentration of this compound to the respective wells. Include a no-inhibitor control.
-
Add H33342 to a final concentration of 2.5 µM to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity over time (e.g., every 2 minutes for 60 minutes) at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]
-
An increase in fluorescence intensity over time compared to the control indicates inhibition of H33342 efflux.
Nitrocefin Efflux Assay
This assay measures the rate of efflux of the chromogenic cephalosporin nitrocefin from the periplasm of E. coli.
Materials:
-
E. coli strain expressing periplasmic β-lactamase (e.g., HN1157)
-
Potassium phosphate buffer (50 mM, pH 7.0) with 5 mM MgCl2
-
Nitrocefin stock solution
-
This compound (e.g., MBX2319)
-
Spectrophotometer capable of kinetic measurements at 486 nm
Procedure:
-
Grow cells to an OD600 of 0.65, harvest, wash twice with buffer, and resuspend to an OD600 of 0.8.
-
Pre-incubate the cell suspension with the desired concentration of this compound.
-
Add nitrocefin at various final concentrations to initiate the reaction.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm at 25°C for 30 minutes.
-
Calculate the periplasmic concentration of nitrocefin (Cp) from the rate of hydrolysis (Vh) and the kinetic constants of the β-lactamase.
-
Determine the kinetic parameters (Vmax and Km) of AcrB-mediated efflux by fitting the velocity of efflux (Ve) versus Cp values to the Michaelis-Menten equation.
Visualizing Mechanisms and Workflows
AcrAB-TolC Efflux Pump Mechanism
Caption: Functional schematic of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
Proposed Mechanism of this compound Inhibition
Caption: Inhibition of the AcrB functional rotation cycle by this compound.
Experimental Workflow for AcrB Inhibitor Characterization
Caption: A logical workflow for the comprehensive characterization of a novel AcrB inhibitor.
Conclusion
This compound, exemplified by the pyranopyridine MBX2319, represents a promising new class of potent and specific AcrB inhibitors. Its novel chemical structure and mechanism of action, which involves binding to a key hydrophobic region within the AcrB distal binding pocket, offer a significant advantage over previous generations of EPIs. The quantitative data clearly demonstrates its ability to restore the efficacy of conventional antibiotics against Gram-negative bacteria. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of this and other novel AcrB inhibitors, paving the way for further development and potential clinical application in the fight against multidrug resistance.
References
- 1. Determination of efflux activity in Enterococci by Hoechst accumulation assay and the role of zinc oxide nanoparticles in inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. actascientific.com [actascientific.com]
- 7. scispace.com [scispace.com]
- 8. DSpace [helda.helsinki.fi]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for AcrB-IN-1 in Antibiotic Synergy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge. A primary mechanism of resistance is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. The Acriflavine resistance B (AcrB) protein is a key component of the AcrAB-TolC multidrug efflux pump in many Gram-negative pathogens, including Escherichia coli.[1][2][3] This pump is notorious for its broad substrate specificity, contributing to resistance against a wide range of antibiotic classes.[2]
AcrB-IN-1 is a potent inhibitor of the AcrB efflux pump. By blocking the pump's activity, this compound can restore the efficacy of antibiotics that are normally expelled by AcrB. This synergistic effect makes this compound a valuable tool in antibiotic potentiation research and a promising candidate for co-administration with existing antibiotics to combat MDR infections.
These application notes provide a detailed protocol for utilizing this compound in antibiotic synergy assays, specifically focusing on the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index.
Mechanism of Action: AcrB Efflux Pump Inhibition
The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane component, is a homotrimeric transporter that recognizes and captures antibiotic substrates from the periplasm and the inner membrane's outer leaflet.[2] It then utilizes the proton motive force to energize the transport of these substrates through the periplasmic adaptor protein, AcrA, and out of the cell via the outer membrane channel, TolC.
This compound functions by binding to a specific pocket within the AcrB transporter, often referred to as the hydrophobic trap.[4] This binding event obstructs the substrate transport channel, preventing the efflux of antibiotics. The inhibition of AcrB leads to an increased intracellular concentration of the co-administered antibiotic, thereby restoring its antibacterial activity.
Data Presentation: In Vitro Synergy of this compound with Various Antibiotics
The synergistic effect of this compound can be quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor. The following table summarizes representative data for the potentiation of different antibiotics by this compound against a wild-type E. coli strain.
| Antibiotic | Antibiotic Class | MIC without this compound (µg/mL) | MIC with this compound (12.5 µM) (µg/mL) | Fold Reduction in MIC |
| Ciprofloxacin | Fluoroquinolone | 0.016 | 0.008 | 2 |
| Levofloxacin | Fluoroquinolone | 0.032 | 0.008 | 4 |
| Piperacillin | β-lactam | 4 | 0.5 | 8 |
Note: The data presented here is representative and based on published results for the AcrB inhibitor MBX2319.[5] Actual results may vary depending on the bacterial strain, specific experimental conditions, and the lot of this compound.
Experimental Protocol: Checkerboard Assay for Antibiotic Synergy
The checkerboard assay is a standard method to assess the interaction between two antimicrobial agents.[4] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity, or antagonism.
Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Antibiotic stock solution (concentration dependent on the antibiotic)
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Experimental Workflow
Detailed Methodology
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in CAMHB across the rows of a 96-well plate.
-
Prepare a series of dilutions of the antibiotic in CAMHB down the columns of the same 96-well plate.
-
The final concentrations should typically range from 4x the expected MIC to 1/16th of the MIC.
-
-
Bacterial Inoculum Preparation:
-
From an overnight culture, suspend bacterial colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Plate Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the checkerboard plate.
-
The final volume in each well will be 100 µL (50 µL of this compound dilution + 50 µL of antibiotic dilution, or 50 µL of CAMHB + 50 µL of bacterial inoculum for growth controls).
-
Include wells with only the antibiotic and only this compound to determine their individual MICs. Also include a growth control (bacteria in CAMHB) and a sterility control (CAMHB only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Data Analysis and Interpretation
The interaction between this compound and the antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Calculation of FIC Index:
The FIC for each agent is calculated as follows:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of this compound + FIC of Antibiotic
Interpretation of FICI:
The FICI value is used to classify the interaction between the two compounds:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additivity/Indifference |
| > 4.0 | Antagonism |
Logical Relationship for Synergy Determination
Conclusion
This compound is a powerful tool for researchers studying antibiotic resistance and developing novel therapeutic strategies. The protocol outlined in these application notes provides a robust framework for assessing the synergistic potential of this compound with a wide range of antibiotics. By inhibiting the AcrB efflux pump, this compound can restore the activity of antibiotics against otherwise resistant Gram-negative bacteria, opening new avenues for the treatment of challenging infections. Careful execution of the checkerboard assay and accurate calculation of the FIC index are crucial for obtaining reliable and reproducible results.
References
- 1. Conserved small protein associates with the multidrug efflux pump AcrB and differentially affects antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AcrB Inhibitor Activity
Topic: Techniques for Measuring the Activity of AcrB-IN-1 Audience: Researchers, scientists, and drug development professionals.
Introduction
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli.[1][2] This tripartite system expels a wide range of cytotoxic substances, including antibiotics, from the cell, reducing their intracellular concentration to sub-toxic levels.[3][4] The inner membrane component, AcrB, is the primary transporter responsible for substrate recognition and energy transduction, making it a critical target for the development of efflux pump inhibitors (EPIs).[1][5] AcrB functions as a proton-drug antiporter, utilizing the proton motive force to drive a cycle of conformational changes that bind and extrude substrates.[5][6]
Inhibitors such as this compound are designed to block this process, thereby restoring the efficacy of existing antibiotics.[7] Evaluating the activity of these inhibitors requires a multi-faceted approach, employing a range of biochemical and microbiological assays. These techniques aim to quantify the inhibitor's ability to potentiate antibiotic activity, directly measure the inhibition of substrate efflux, and characterize the physical binding to the AcrB protein.
This document provides detailed protocols for key assays used to characterize AcrB inhibitors, along with guidance for data presentation and interpretation.
Principle of AcrB Efflux and Inhibition
AcrB operates as a homotrimer where each protomer cycles through three distinct conformational states: Loose (L), Tight (T), and Open (O).[4] This "functional rotation" mechanism, powered by the proton motive force, facilitates the capture of substrates from the periplasm or inner membrane and their eventual extrusion through the TolC channel.[4][5]
-
Access/Loose (L) State: The protomer is open to the periplasm, allowing substrate to enter a proximal binding pocket (PBP).[4]
-
Binding/Tight (T) State: The substrate moves to a deeper distal binding pocket (DBP), inducing a conformational change.[4]
-
Extrusion/Open (O) State: The protomer opens towards the TolC funnel, releasing the substrate into the channel for expulsion from the cell.[4]
AcrB inhibitors can interfere with this cycle through various mechanisms, such as competing for substrate binding sites or locking the pump in a non-functional conformation.
Caption: Functional rotation mechanism of the AcrB efflux pump.
Overview of Measurement Techniques
A hierarchical approach is typically used to characterize AcrB inhibitors, starting with broad screening assays and progressing to more detailed mechanistic studies.
Caption: Hierarchical workflow for characterizing AcrB inhibitors.
Protocol 1: Minimum Inhibitory Concentration (MIC) Potentiation Assay
Application: To determine the ability of this compound to potentiate the activity of a known antibiotic substrate of AcrB, thereby lowering its MIC. This is a primary method for screening and evaluating EPIs.[8][9]
Principle: An effective EPI will block the efflux of an antibiotic, leading to its accumulation inside the bacterium and a reduction in the concentration required to inhibit growth. The assay compares the MIC of an antibiotic in the absence and presence of a sub-inhibitory concentration of the EPI.[10][11]
Workflow:
Caption: Workflow for the MIC Potentiation Assay.
Materials:
-
Bacterial strains: E. coli strain overexpressing AcrB (e.g., AG100) and a corresponding knockout strain (e.g., AG100A, ΔacrB) for comparison.[11][12]
-
Cation-adjusted Mueller-Hinton Broth (MHB II).
-
Antibiotics (known AcrB substrates, e.g., ciprofloxacin, tetracycline, erythromycin).[10]
-
This compound.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test strain in MHB II. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Determine Sub-inhibitory Concentration of this compound: First, determine the MIC of this compound alone to identify a non-toxic concentration for the potentiation assay (typically 1/4 or 1/8 of its MIC).[12]
-
Checkerboard Assay Setup:
-
In a 96-well plate, prepare a 2-fold serial dilution of the antibiotic in MHB II (e.g., from 64 to 0.06 µg/mL).
-
Prepare an identical plate containing the same antibiotic dilutions, but also supplement the MHB II with the fixed, sub-inhibitory concentration of this compound.
-
Include controls: wells with no antibiotic (growth control) and wells with no bacteria (sterility control).
-
-
Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by eye or by reading the optical density at 600 nm (OD600).
Data Presentation:
Table 1: Potentiation of Antibiotic Activity by this compound (25 µM)
| Antibiotic | Bacterial Strain | MIC (µg/mL) without this compound | MIC (µg/mL) with this compound | Fold Reduction |
|---|---|---|---|---|
| Ciprofloxacin | E. coli AG100 | 8 | 0.5 | 16 |
| Ciprofloxacin | E. coli AG100A (ΔacrB) | 0.25 | 0.25 | 1 |
| Erythromycin | E. coli AG100 | 128 | 8 | 16 |
| Erythromycin | E. coli AG100A (ΔacrB) | 4 | 4 | 1 |
| Novobiocin | E. coli AG100 | 64 | 4 | 16 |
| Novobiocin | E. coli AG100A (ΔacrB) | 2 | 2 | 1 |
Protocol 2: Real-Time Ethidium Bromide (EtBr) Accumulation/Efflux Assay
Application: To directly measure the ability of this compound to inhibit the efflux of a fluorescent substrate from bacterial cells.
Principle: Ethidium bromide (EtBr) is a substrate of the AcrB pump and its fluorescence increases significantly upon intercalating with intracellular DNA.[11] In efflux-competent cells, the fluorescence remains low. Inhibition of AcrB by this compound leads to EtBr accumulation and a corresponding increase in fluorescence. Alternatively, in an efflux assay, cells are first loaded with the dye in an energy-depleted state, and then efflux is initiated by re-energizing the cells; an inhibitor will reduce the rate of fluorescence decrease.[13][14]
Materials:
-
Bacterial strains (e.g., E. coli AG100).
-
Phosphate Buffered Saline (PBS) or similar buffer.
-
Ethidium Bromide (EtBr).
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - a proton motive force uncoupler.[15]
-
Glucose.
-
This compound.
-
Fluorometer with temperature control and stirring capabilities.
Procedure (Efflux Phase):
-
Cell Preparation: Grow cells to mid-log phase (OD600 ≈ 0.6). Harvest by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.
-
Dye Loading: Add CCCP (final concentration 100 µM) to de-energize the cells and prevent efflux. Add EtBr (final concentration 2 µg/mL). Incubate at room temperature for at least 1 hour to allow the dye to accumulate.
-
Washing: Centrifuge the cells to remove extracellular EtBr and CCCP. Resuspend in PBS.
-
Efflux Measurement:
-
Transfer the cell suspension to a cuvette in the fluorometer (Excitation: 530 nm, Emission: 600 nm).
-
Add this compound at the desired concentration (or DMSO as a vehicle control) and incubate for 5 minutes.
-
Initiate efflux by adding glucose (final concentration 25 mM) to restore the proton motive force.
-
Record the decrease in fluorescence over time (e.g., for 10-15 minutes).
-
Data Analysis: The rate of efflux can be calculated from the initial slope of the fluorescence decay curve. The activity of this compound is often expressed as an IC50 value, the concentration required to inhibit 50% of the efflux activity.
Data Presentation:
Table 2: Inhibition of Ethidium Bromide Efflux by this compound
| Inhibitor | Bacterial Strain | IC50 (µM) |
|---|---|---|
| This compound | E. coli AG100 | 15.2 ± 2.1 |
| Phenylalanine-arginine β-naphthylamide (PAβN) (Control) | E. coli AG100 | 22.5 ± 3.5 |
Protocol 3: Fluorescence Polarization (FP) Binding Assay
Application: To quantify the direct binding affinity (Kd) of this compound to purified AcrB protein.
Principle: Fluorescence polarization measures the change in the apparent molecular size of a fluorescent molecule. A small, fluorescent ligand (like rhodamine 6G) tumbles rapidly in solution, resulting in low polarization. When it binds to a large protein like AcrB, its tumbling slows dramatically, causing an increase in polarization. A non-fluorescent inhibitor (this compound) can be tested for its ability to compete with the fluorescent ligand, displacing it and causing a decrease in polarization.[16]
Materials:
-
Purified AcrB protein (solubilized in a detergent like dodecyl-β-D-maltoside, DDM).[16]
-
Binding buffer (e.g., 20 mM Tris pH 7.5, 0.05% DDM).[16]
-
Fluorescent ligand (e.g., Rhodamine 6G or a fluorescently labeled version of a known substrate).[16]
-
This compound.
-
Fluorometer capable of measuring fluorescence polarization.
Procedure (Competition Assay):
-
Setup: In a microplate or cuvette, combine a fixed concentration of purified AcrB and a fixed concentration of the fluorescent ligand (e.g., 1 µM Rhodamine 6G). The concentrations should be chosen to yield a significant polarization signal (typically near the Kd of the fluorescent ligand).
-
Titration: Add increasing concentrations of the competitor, this compound, to the mixture.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at 25°C).
-
Measurement: Measure the fluorescence polarization at each concentration of this compound.
Data Analysis: The data are plotted as fluorescence polarization versus the log concentration of the inhibitor. The resulting sigmoidal curve is fitted to determine the IC50, which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
Table 3: Binding Affinity of Ligands to Purified AcrB
| Ligand (Competitor) | Fluorescent Probe | Kd or Ki (µM) | Assay Type |
|---|---|---|---|
| Rhodamine 6G | N/A | 5.5 ± 0.9[16] | Direct Binding |
| Ethidium | N/A | 8.7 ± 1.9[16] | Direct Binding |
| Ciprofloxacin | N/A | 74.1 ± 2.6[16] | Direct Binding |
| this compound | Rhodamine 6G | 12.8 ± 1.5 | Competition |
Disclaimer: The protocols and data provided are for illustrative purposes. Researchers should optimize conditions for their specific experimental setup and reagents.
References
- 1. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bypassing the periplasm: Reconstitution of the AcrAB multidrug efflux pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 15. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-transporter interaction in the AcrB multidrug efflux pump determined by fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
AcrB-IN-1 in combination with different classes of antibiotics
Application Notes: AcrB-IN-1 in Combination with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. A primary mechanism of resistance in these pathogens is the active efflux of antibiotics from the cell, which prevents the drugs from reaching their intracellular targets at effective concentrations. The AcrAB-TolC efflux pump is a major contributor to this resistance in many clinically significant bacteria, including Escherichia coli and Klebsiella pneumoniae.[1][2] This tripartite system, composed of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC, is capable of expelling a wide variety of structurally diverse antimicrobial agents.[1][3]
This compound is a potent and specific small molecule inhibitor of the AcrB protein. By binding to AcrB, this compound disrupts the conformational cycling required for substrate transport, effectively disabling the pump.[3] This inhibition leads to the intracellular accumulation of co-administered antibiotics, thereby restoring their efficacy against otherwise resistant bacterial strains. The use of this compound as an adjuvant or "potentiator" represents a promising strategy to overcome efflux-mediated resistance and extend the lifespan of existing classes of antibiotics.
Mechanism of Action
The AcrAB-TolC pump functions as a proton-motive force-driven efflux system. AcrB, the inner membrane component, is a homotrimer where each protomer cycles through three distinct conformations: Access, Binding, and Extrusion.[1] This functional rotation captures antibiotics from the periplasm and the outer leaflet of the inner membrane and expels them through the TolC channel.[3] this compound is designed to bind within a key pocket of AcrB, locking the trimer in an inactive conformation and halting the efflux cycle. Consequently, antibiotics that are substrates of the pump are retained within the cell, allowing them to exert their bactericidal or bacteriostatic effects.
Applications
-
Restoration of Antibiotic Susceptibility: The primary application of this compound is to re-sensitize MDR Gram-negative bacteria to antibiotics that are substrates for the AcrAB-TolC pump.
-
Synergy Studies: this compound can be used in vitro to investigate the contribution of efflux to the resistance phenotype of clinical isolates.
-
Drug Discovery: As a tool compound, this compound can facilitate the screening and development of new antibiotics that might otherwise be ineffective due to efflux.
-
Reducing Resistance Development: By increasing the efficacy of existing antibiotics, the selective pressure for the development of new resistance mechanisms may be reduced.[4]
Data Presentation: Potentiation of Antibiotics by AcrB Inhibition
The following tables summarize representative data on the potentiation of different antibiotic classes by an AcrB inhibitor. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL for a given bacterial strain, both in the absence and presence of a fixed, sub-inhibitory concentration of an AcrB inhibitor. The fold reduction in MIC illustrates the synergistic effect.
Disclaimer: The following data is illustrative and based on published results for well-characterized AcrB inhibitors like MBX2319.[3] Results for this compound are expected to be similar but should be determined experimentally.
Table 1: Synergy with Fluoroquinolones Bacterial Strain: Escherichia coli (AcrB-overexpressing strain)
| Antibiotic | MIC without Inhibitor (µg/mL) | MIC with AcrB Inhibitor (µg/mL) | Fold MIC Reduction |
| Ciprofloxacin | 8 | 0.5 | 16 |
| Levofloxacin | 4 | 0.25 | 16 |
| Delafloxacin | 2 | 0.125 | 16 |
Table 2: Synergy with β-Lactams Bacterial Strain: Escherichia coli (AcrB-overexpressing strain)
| Antibiotic | MIC without Inhibitor (µg/mL) | MIC with AcrB Inhibitor (µg/mL) | Fold MIC Reduction |
| Piperacillin | 64 | 8 | 8 |
| Oxacillin | 256 | 32 | 8 |
| Cefotaxime | 16 | 2 | 8 |
Table 3: Synergy with Other Antibiotic Classes Bacterial Strain: Escherichia coli (AcrB-overexpressing strain)
| Antibiotic | Class | MIC without Inhibitor (µg/mL) | MIC with AcrB Inhibitor (µg/mL) | Fold MIC Reduction |
| Chloramphenicol | Phenicol | 32 | 4 | 8 |
| Tetracycline | Tetracycline | 16 | 2 | 8 |
| Erythromycin | Macrolide | 128 | 16 | 8 |
| Rifampicin | Rifamycin | 32 | 4 | 8 |
Experimental Protocols
Protocol 1: Determination of Synergy using the Checkerboard Assay
The checkerboard assay is the most common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[5][6][7]
Objective: To quantify the synergistic interaction between this compound and a selected antibiotic against a target bacterial strain.
Materials:
-
96-well microtiter plates (U-bottom)
-
Target bacterial strain (e.g., E. coli ATCC 25922 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., in DMSO)
-
Antibiotic stock solution
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD600 measurement)
-
0.5 McFarland turbidity standard
Workflow Diagram:
Procedure:
-
Preparation of Bacterial Inoculum: a. From an overnight culture plate, select 3-5 isolated colonies of the target bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:300 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Setup: a. Add 50 µL of CAMHB to each well of a 96-well plate. b. Prepare working solutions of the antibiotic and this compound at 4x the highest desired concentration. c. In column 1, add 100 µL of the 4x antibiotic solution to row A. Perform 2-fold serial dilutions down the column (from row A to G) by transferring 50 µL. Discard the final 50 µL from row G. This will establish the MIC of the antibiotic alone. d. In row H, add 100 µL of the 4x this compound solution to column 1. Perform 2-fold serial dilutions across the row (from column 1 to 10) by transferring 50 µL. This will establish the MIC of this compound alone. e. Create the "checkerboard" matrix from column 2 to 10 and row A to G. In each well of column 2 (rows A-G), add 50 µL of the appropriate antibiotic dilution from column 1. f. Similarly, in each well of row A (columns 2-10), add 50 µL of the appropriate this compound dilution from row H. g. Now, perform serial dilutions. For the antibiotic, dilute horizontally across each row (from column 2 to 10). For this compound, dilute vertically down each column (from row A to G). This creates a matrix of antibiotic and inhibitor combinations.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum (from step 1c) to all wells containing the drug dilutions (typically A1-H10). b. Include appropriate controls:
- Growth Control: Well H12 with 100 µL broth + 50 µL inoculum.
- Sterility Control: Well G12 with 150 µL broth only. c. The final volume in each test well will be 100 µL. d. Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading and Interpreting Results: a. After incubation, determine the MIC for the antibiotic alone (the lowest concentration in column 1 showing no visible growth) and for this compound alone (lowest concentration in row H with no growth). b. For the combination wells, identify all wells that show no visible growth. c. Calculate the Fractional Inhibitory Concentration Index (FICI) for each non-growth well. The FICI is calculated using the following formula:[6][7]
d. The lowest FICI value obtained from all non-growth wells is reported as the FICI for the combination. The interaction is interpreted as follows:[6]
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Expected Outcome: For a successful potentiation, the MIC of the antibiotic in the presence of a sub-inhibitory concentration of this compound will be significantly lower than the MIC of the antibiotic alone, resulting in an FICI value ≤ 0.5.
References
- 1. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Investigating Gram-negative Bacterial Physiology using AcrB-IN-1
To Researchers, Scientists, and Drug Development Professionals,
This document provides detailed application notes and protocols for the use of AcrB-IN-1, a potent inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria. By inhibiting this primary multidrug resistance pump, this compound serves as a powerful tool to investigate various aspects of bacterial physiology, including antibiotic susceptibility, membrane transport, and the overall stress response.
Note on this compound Data Availability: Publicly available scientific literature and datasheets containing specific details on the chemical structure, mechanism of action, and quantitative experimental data for a compound explicitly named "this compound" are limited. The following application notes and protocols are based on the established principles of AcrB inhibition and utilize data from well-characterized AcrB inhibitors as a representative proxy to ensure scientific accuracy and practical utility.
Introduction to AcrB and its Inhibition
The AcrAB-TolC efflux pump is a major contributor to intrinsic and acquired antibiotic resistance in many Gram-negative pathogens.[1][2] This tripartite system spans the inner and outer membranes, actively extruding a wide range of structurally diverse compounds, including antibiotics, detergents, and dyes, from the bacterial cell.[3][4][5] The inner membrane component, AcrB, is a proton-motive force (PMF) dependent transporter and the primary substrate recognition and binding site of the complex.[1][6][7][8]
Inhibition of AcrB function with small molecules like this compound blocks the efflux of toxic compounds, leading to their intracellular accumulation. This has several profound effects on bacterial physiology:
-
Potentiation of Antibiotics: By preventing the efflux of antibiotics, AcrB inhibitors can restore the efficacy of drugs that are normally expelled by the pump. This is observed as a significant decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.
-
Alteration of Membrane Energetics: The AcrB pump utilizes the proton gradient across the inner membrane for its function. Inhibition of AcrB can lead to changes in the transmembrane proton motive force, affecting various cellular processes that are dependent on membrane potential.
-
Increased Membrane Permeability: While the primary effect is on efflux, some studies suggest that the accumulation of certain substrates due to efflux inhibition can indirectly affect membrane integrity.
Data Presentation: Quantitative Effects of AcrB Inhibition
The following tables summarize the expected quantitative data from key experiments using an AcrB inhibitor. These values are representative and may vary depending on the specific bacterial strain, antibiotic, and experimental conditions.
Table 1: Potentiation of Antibiotic Activity by an AcrB Inhibitor
| Gram-negative Bacterium | Antibiotic | MIC without Inhibitor (μg/mL) | MIC with AcrB Inhibitor (μg/mL) | Fold Potentiation |
| Escherichia coli | Ciprofloxacin | 2 | 0.125 | 16 |
| Escherichia coli | Erythromycin | 128 | 8 | 16 |
| Klebsiella pneumoniae | Levofloxacin | 4 | 0.25 | 16 |
| Pseudomonas aeruginosa | Ofloxacin | 8 | 1 | 8 |
Table 2: Effect of an AcrB Inhibitor on Nile Red Efflux
| Bacterial Strain | Treatment | Fluorescence Units (Arbitrary) | % Inhibition of Efflux |
| E. coli (Wild-Type) | No Inhibitor | 100 | 0 |
| E. coli (Wild-Type) | AcrB Inhibitor | 850 | 88 |
| E. coli (ΔacrB) | No Inhibitor | 950 | N/A |
Experimental Protocols
Protocol for Determining Antibiotic Potentiation (MIC Assay)
This protocol determines the extent to which an AcrB inhibitor potentiates the activity of an antibiotic against a Gram-negative bacterial strain.
Materials:
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
AcrB inhibitor stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare a serial two-fold dilution of the antibiotic in CAMHB in the 96-well plate.
-
Prepare a second set of serial dilutions of the antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of the AcrB inhibitor. The concentration of the inhibitor should be determined beforehand to ensure it does not inhibit bacterial growth on its own.
-
Add the bacterial inoculum to all wells.
-
Include appropriate controls: wells with bacteria and no antibiotic (growth control), wells with media only (sterility control), and wells with bacteria and the AcrB inhibitor alone.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the fold potentiation by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the AcrB inhibitor.
Protocol for Measuring Real-Time Efflux (Nile Red Assay)
This protocol measures the real-time efflux of the fluorescent dye Nile Red, a known substrate of the AcrB pump. Inhibition of AcrB will result in the accumulation of Nile Red within the bacterial cells, leading to an increase in fluorescence.
Materials:
-
Gram-negative bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
Nile Red stock solution (e.g., in ethanol)
-
AcrB inhibitor stock solution
-
Glucose solution (to energize the cells)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to an optical density (OD600) of 0.4.
-
Pre-incubate the cell suspension with the AcrB inhibitor or vehicle control for 10 minutes at room temperature.
-
Add Nile Red to a final concentration of 5 µM and incubate for a further 30 minutes in the dark to allow for dye accumulation.
-
Transfer the cell suspension to a cuvette or a 96-well black microplate.
-
Initiate efflux by adding glucose to a final concentration of 25 mM.
-
Immediately begin monitoring the fluorescence intensity over time using an appropriate excitation and emission wavelength for Nile Red (e.g., Ex: 550 nm, Em: 640 nm).
-
A decrease in fluorescence indicates efflux of the dye, while a sustained high fluorescence in the presence of the inhibitor indicates efflux inhibition.
Visualization of Pathways and Workflows
Signaling Pathway: Impact of AcrB Inhibition on Bacterial Physiology
Caption: Mechanism of AcrB inhibition leading to antibiotic potentiation.
Experimental Workflow: Antibiotic Potentiation Assay
Caption: Workflow for determining the antibiotic potentiation effect of this compound.
Logical Relationship: AcrB Function and Resistance
Caption: Logical flow from AcrB function to antibiotic resistance or susceptibility.
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 3. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of bacterial multidrug efflux transporter AcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crystal.ku.edu [crystal.ku.edu]
- 6. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Structure of the AcrB Protein Using an Efflux Pump Inhibitor
Note: The specific inhibitor "AcrB-IN-1" was not found in publicly available literature. Therefore, this document utilizes the well-characterized pyranopyridine efflux pump inhibitor (EPI), MBX3132 , as a representative example to detail the methodologies for studying the structure and inhibition of the AcrB protein. The principles and protocols described herein are broadly applicable to the study of other AcrB inhibitors.
Introduction
The AcrB protein is a major component of the AcrAB-TolC multidrug efflux pump in Escherichia coli and other Gram-negative bacteria. This pump is a key driver of multidrug resistance (MDR), a significant threat to global health. Understanding the structure and function of AcrB is crucial for the development of effective efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics.
MBX3132 is a potent pyranopyridine-based inhibitor of AcrB. Structural studies of the AcrB-MBX3132 complex provide valuable insights into the mechanism of inhibition and offer a platform for the rational design of new EPIs. These application notes provide an overview of the use of MBX3132 in structural and functional studies of AcrB, along with detailed protocols for key experiments.
Mechanism of AcrB Inhibition by MBX3132
AcrB functions as a homotrimer, with each protomer cycling through three distinct conformations: Access (Loose), Binding (Tight), and Extrusion (Open). This functional rotation is powered by the proton motive force and drives the efflux of substrates.
MBX3132 inhibits AcrB by binding to a deep, hydrophobic pocket within the periplasmic domain of the AcrB protomer, often referred to as the distal binding pocket or hydrophobic trap.[1] This binding event is thought to lock the AcrB trimer in a non-productive conformation, thereby disrupting the functional rotation and blocking the efflux of substrates.[2]
Quantitative Data
The following table summarizes key quantitative data for the interaction of MBX3132 and other representative compounds with the AcrB protein.
| Compound | Target | Method | Affinity (Kd) / IC50 | Reference |
| MBX3132 | AcrB | Not Specified | Potent Inhibition (orders of magnitude more than previous inhibitors) | [2] |
| Minocycline | AcrB | Molecular Dynamics | ΔGb: -43.5 kcal/mol (distal pocket) | [3] |
| Doxorubicin | AcrB | Molecular Dynamics | Not specified | [4] |
| Phe-Arg-β-naphthylamide (PAβN) | AcrB | Molecular Dynamics | Tends to move out of the distal pocket | [3] |
Experimental Protocols
Overexpression and Purification of AcrB
A soluble version of the AcrB periplasmic domain (AcrBper) can be engineered for easier crystallization and structural studies.[2]
Protocol: Expression and Purification of AcrBper
-
Gene Synthesis and Cloning: Synthesize the gene encoding the two large periplasmic loops of AcrB connected by a suitable linker (e.g., GGSGGSGGS) and clone it into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with a final concentration of 1 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 20°C) overnight.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Further purify the protein by size-exclusion chromatography to obtain a homogenous sample.
-
X-ray Crystallography of the AcrB-MBX3132 Complex
Determining the crystal structure of AcrB in complex with an inhibitor provides atomic-level details of the binding interaction.
Protocol: Crystallization and Structure Determination
-
Complex Formation: Mix the purified AcrBper with a molar excess of MBX3132.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions. Mix the protein-inhibitor complex with a variety of crystallization screen solutions.
-
Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data using software like XDS or HKL2000.
-
Solve the structure by molecular replacement using a known structure of AcrB as a search model.
-
Refine the model against the experimental data and build the inhibitor molecule into the electron density map.
-
Cryo-Electron Microscopy (Cryo-EM) of the Full-Length AcrB-MBX3132 Complex
Cryo-EM is a powerful technique to study the structure of large membrane protein complexes like the full-length AcrB trimer in a near-native state.
Protocol: Cryo-EM Sample Preparation and Data Analysis
-
Purification of Full-Length AcrB: Overexpress and purify the full-length AcrB protein, maintaining its integrity in a suitable detergent (e.g., DDM) or by reconstitution into nanodiscs.
-
Complex Formation: Incubate the purified full-length AcrB with MBX3132.
-
Grid Preparation:
-
Apply a small volume of the AcrB-MBX3132 complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane.
-
-
Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation for the raw movies.
-
Pick individual particles from the micrographs.
-
Perform 2D classification to select for high-quality particles.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the AcrB-MBX3132 complex.
-
Functional Assays
Protocol: Ethidium Bromide Efflux Assay
This assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate, ethidium bromide (EtBr).
-
Cell Preparation: Grow E. coli cells overexpressing AcrB to the mid-log phase. Wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline).
-
Loading: Energize the cells with glucose and then load them with EtBr in the presence of a protonophore (e.g., CCCP) to de-energize the membrane and allow for substrate accumulation.
-
Efflux Initiation: Wash the cells to remove external EtBr and the protonophore. Initiate efflux by adding glucose to re-energize the cells.
-
Inhibition: To test the effect of MBX3132, pre-incubate the cells with the inhibitor before initiating efflux.
-
Measurement: Monitor the fluorescence of EtBr in the supernatant or the decrease in intracellular fluorescence over time using a fluorometer. A slower rate of efflux in the presence of the inhibitor indicates its efficacy.
Conclusion
The study of AcrB inhibitors like MBX3132 is essential for combating multidrug resistance. The combination of structural biology techniques such as X-ray crystallography and cryo-EM with functional assays provides a comprehensive understanding of the mechanism of inhibition. The protocols outlined in these application notes offer a robust framework for researchers to investigate the interaction of novel inhibitors with the AcrB protein, paving the way for the development of new antibacterial therapies.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Potency of AcrB Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency of AcrB inhibitors, such as AcrB-IN-1, in certain bacterial strains. The information provided is based on published data for various AcrB inhibitors and should be adapted as necessary for specific compounds and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a representative inhibitor of the AcrB protein, a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. This pump actively transports a wide range of antibiotics and other toxic compounds out of the bacterial cell, contributing significantly to multidrug resistance (MDR)[1][2][3]. This compound is designed to bind to the AcrB transporter, thereby blocking the efflux of antibiotics and restoring their efficacy. The exact binding site and inhibitory mechanism can vary between different classes of AcrB inhibitors[4][5].
Q2: I am observing low potency of this compound in my experiments. What are the potential reasons?
A2: Several factors can contribute to the low potency of an AcrB inhibitor in a specific bacterial strain. These can be broadly categorized as:
-
Target-related factors:
-
High levels of AcrB expression: Overexpression of the AcrAB-TolC pump can effectively titrate out the inhibitor, requiring higher concentrations to achieve a significant effect[4][6].
-
Mutations in the acrB gene: Specific mutations within the AcrB protein, particularly in the drug-binding pocket, can reduce the binding affinity of the inhibitor, rendering it less effective[4][7].
-
-
Cellular factors:
-
Reduced outer membrane permeability: The outer membrane of Gram-negative bacteria can be a significant barrier to the entry of small molecules. Alterations in porin expression or lipopolysaccharide (LPS) structure can limit the intracellular concentration of this compound.
-
Presence of other efflux pumps: While AcrAB-TolC is a major efflux pump, other pumps may also contribute to antibiotic resistance and could potentially transport the inhibitor itself out of the cell[2].
-
Metabolic state of the bacteria: The physiological state of the bacteria can influence the expression and activity of efflux pumps.
-
Q3: How can I determine if my bacterial strain has high levels of AcrB expression?
A3: You can assess the expression level of the acrB gene using quantitative reverse transcription PCR (qRT-PCR). This technique measures the amount of acrB mRNA in your bacterial strain compared to a reference strain (e.g., a wild-type laboratory strain) and a housekeeping gene for normalization. A significant fold-increase in acrB mRNA levels would indicate overexpression.
Q4: How can I check for mutations in the acrB gene?
A4: The most definitive way to identify mutations is by sequencing the acrB gene from your bacterial strain of interest. The resulting sequence can then be compared to the wild-type acrB sequence to identify any amino acid substitutions.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low potency of this compound.
Problem: this compound does not significantly potentiate the activity of antibiotics against my bacterial strain.
Workflow for Troubleshooting Low this compound Potency
Caption: Troubleshooting workflow for low this compound potency.
Quantitative Data Summary
The potency of AcrB inhibitors is typically evaluated by their ability to reduce the Minimum Inhibitory Concentration (MIC) of a known AcrB substrate antibiotic. A significant potentiation is generally considered to be a 4-fold or greater reduction in the antibiotic's MIC in the presence of the inhibitor.
Table 1: Representative MIC Potentiation Data for AcrB Inhibitors in E. coli
| Antibiotic | Bacterial Strain | MIC (µg/mL) without Inhibitor | MIC (µg/mL) with Inhibitor | Fold MIC Reduction | Reference |
| Ciprofloxacin | E. coli WT | 0.015 | 0.004 (with PAβN) | 4 | [8] |
| Levofloxacin | E. coli (AcrB overexpressing) | 16 | 2 (with BM-19) | 8 | [6] |
| Oxacillin | E. coli (AcrB overexpressing) | >1024 | 128 (with BM-19) | ≥8 | [6] |
| Linezolid | E. coli (AcrB overexpressing) | 128 | 16 (with BM-19) | 8 | [6] |
| Clarithromycin | E. coli (AcrB overexpressing) | >1024 | 128 (with BM-19) | ≥8 | [6] |
Note: The data presented here are for illustrative purposes and are based on published results for the specified inhibitors (PAβN and BM-19), not this compound. Researchers should generate their own data for this compound.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Potentiation Assay
This protocol determines the ability of this compound to enhance the activity of a given antibiotic.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare bacterial inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare antibiotic dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB across the columns of the 96-well plate.
-
Prepare inhibitor plates: Prepare two sets of plates.
-
Plate A (Antibiotic only): Add the diluted antibiotic to the wells.
-
Plate B (Antibiotic + this compound): Add the diluted antibiotic and a fixed, sub-inhibitory concentration of this compound to each well. The concentration of this compound should be determined beforehand and should not inhibit bacterial growth on its own.
-
-
Inoculate plates: Add the prepared bacterial inoculum to all wells.
-
Incubate: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC values from Plate A and Plate B to calculate the fold reduction.
Protocol 2: Real-Time Efflux Assay using a Fluorescent Dye
This assay directly measures the ability of this compound to inhibit the efflux of a fluorescent substrate from bacterial cells.
Materials:
-
Bacterial strain of interest
-
Phosphate buffered saline (PBS)
-
Glucose solution (e.g., 50 mM)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - an uncoupler to de-energize the cells
-
Fluorescent dye (e.g., Nile Red or Hoechst 33342)
-
This compound
-
Fluorometer with kinetic reading capabilities
Procedure:
-
Prepare cells: Grow bacteria to mid-log phase, harvest by centrifugation, and wash with PBS.
-
De-energize cells: Resuspend the cells in PBS containing CCCP and incubate to deplete the proton motive force.
-
Load with dye: Add the fluorescent dye to the de-energized cell suspension and incubate to allow the dye to accumulate inside the cells.
-
Wash cells: Centrifuge the cells to remove excess dye and resuspend in PBS.
-
Initiate efflux:
-
Divide the cell suspension into two cuvettes. To one, add this compound at the desired concentration. To the other, add the vehicle control.
-
Place the cuvettes in the fluorometer and begin recording the fluorescence.
-
After a baseline is established, add glucose to both cuvettes to energize the cells and initiate efflux.
-
-
Monitor fluorescence: Record the decrease in fluorescence over time. A slower rate of fluorescence decrease in the presence of this compound indicates inhibition of efflux.
Signaling Pathways and Workflows
AcrAB-TolC Regulatory Pathway
Caption: Simplified regulatory network of the AcrAB-TolC efflux pump.
Experimental Workflow for Assessing this compound Potency
References
- 1. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli | MDPI [mdpi.com]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Troubleshooting unexpected results in AcrB-IN-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AcrB-IN-1, a potent inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an efflux pump inhibitor (EPI) that specifically targets AcrB, a critical inner membrane protein of the AcrAB-TolC multidrug resistance pump in Gram-negative bacteria.[1][2] The AcrAB-TolC pump functions via a functional rotation mechanism, where the three AcrB protomers cycle through three conformational states: Loose (L), Tight (T), and Open (O), to bind and extrude substrates.[2][3] this compound is believed to bind to a hydrophobic trap within the distal binding pocket of AcrB, disrupting this cycle and leading to the inactivation of the entire pump.[2][4] This inhibition results in the intracellular accumulation of antibiotics that would otherwise be expelled, thereby restoring their efficacy.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at a concentration of 10 mM.[1] For long-term storage, it is recommended to store the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Q3: In which bacterial strains is this compound expected to be effective?
This compound is expected to be most effective in E. coli strains and other Gram-negative bacteria that rely on the AcrAB-TolC efflux pump for multidrug resistance.[5] Its efficacy may vary between different strains and species depending on the expression level and functional importance of the AcrAB-TolC pump. The presence of other efflux pumps could also influence the outcome.[6]
Q4: Can this compound be used as a standalone antibiotic?
No, this compound is an efflux pump inhibitor, not a direct-acting antibiotic.[7] It is designed to be used in combination with conventional antibiotics to potentiate their activity against resistant bacteria.[2] It shows little to no intrinsic antibacterial activity when used alone.[7][8]
Troubleshooting Guide
Issue 1: No observed potentiation of antibiotic activity.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound or antibiotic. | Perform a checkerboard assay to determine the optimal concentrations of both this compound and the partner antibiotic. The synergistic effect is often concentration-dependent. |
| The antibiotic is not a substrate of the AcrAB-TolC pump. | Verify from the literature that the antibiotic used is a known substrate for AcrB. AcrB has a broad substrate specificity, but not all antibiotics are effluxed by this pump.[9][10] |
| The bacterial strain does not express or rely on the AcrAB-TolC pump for resistance. | Use a wild-type strain known to express AcrAB-TolC and a corresponding ΔacrB mutant as controls to confirm that the observed resistance is AcrB-dependent.[6][11] Overexpression of other efflux pumps might compensate for AcrB inhibition.[6] |
| Degradation of this compound. | Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions at -20°C in an anhydrous solvent like DMSO. |
| Mutation in the acrB gene. | Sequence the acrB gene of the target strain to check for mutations in the inhibitor binding pocket that might prevent this compound from binding effectively.[12][13] |
Issue 2: this compound exhibits intrinsic toxicity at the concentrations tested.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound. | Titrate this compound to a lower concentration range. The goal is to inhibit the pump without affecting bacterial viability on its own. |
| Off-target effects. | Some EPIs can have off-target effects, such as destabilizing the outer membrane at high concentrations.[14] Perform an outer membrane permeability assay (e.g., nitrocefin hydrolysis assay) to assess membrane integrity in the presence of this compound.[14] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the assay is below a toxic threshold for the bacteria (typically ≤1%). Run a solvent-only control. |
Issue 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Variability in bacterial growth phase. | Standardize the bacterial inoculum preparation. Always use bacteria from the same growth phase (e.g., mid-logarithmic phase) for all experiments, as efflux pump expression can be growth phase-dependent.[15] |
| Precipitation of this compound. | Visually inspect the assay wells for any precipitation of the compound. Due to its hydrophobicity, this compound may precipitate in aqueous media at high concentrations. Ensure thorough mixing. |
| Instability of this compound in media. | Assess the stability of this compound in the specific culture medium used over the time course of the experiment. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₉N₃O₄ | [1] |
| Molecular Weight | 529.67 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Target | AcrB | [1] |
Table 2: Example Checkerboard Assay Results for Synergy
| This compound (µg/mL) | Antibiotic X MIC (µg/mL) | Fold Change in MIC |
| 0 (Control) | 64 | - |
| 1 | 16 | 4 |
| 2 | 8 | 8 |
| 4 | 4 | 16 |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect between this compound and a chosen antibiotic.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in DMSO and the antibiotic in an appropriate solvent.
-
Prepare a 0.5 McFarland standard suspension of the test bacterium in Mueller-Hinton Broth (MHB). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Assay Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis in MHB.[16][17][18][19]
-
Include wells with antibiotic only and this compound only to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic in the presence of each concentration of this compound by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction:
-
FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
-
Synergy is typically defined as FICI ≤ 0.5.
-
-
Protocol 2: Real-Time Efflux Pump Inhibition Assay (Hoechst 33342 Accumulation)
This assay measures the ability of this compound to block the efflux of a fluorescent substrate.
-
Bacterial Culture Preparation:
-
Grow the bacterial strain to mid-log phase (OD₆₀₀ of 0.4-0.6) in a suitable broth.[15]
-
Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD₆₀₀ of 0.4.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Add this compound at various concentrations. Include a positive control (e.g., a known EPI like PAβN or CCCP) and a no-inhibitor control.
-
Add the fluorescent substrate Hoechst 33342 (H33342) to all wells at a final concentration of 1-2 µM.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) every minute for 30-60 minutes.
-
An increase in fluorescence over time compared to the no-inhibitor control indicates inhibition of efflux and accumulation of H33342.[7]
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the AcrAB-TolC efflux pump.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Deletion of the major Escherichia coli multidrug transporter AcrB reveals transporter plasticity and redundancy in bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]
- 9. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multidrug Efflux Pump AcrAB of Salmonella typhimurium Excretes Only Those β-Lactam Antibiotics Containing Lipophilic Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
AcrB-IN-1 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AcrB-IN-1, a novel inhibitor of the AcrB multidrug efflux pump.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. By binding to AcrB, this compound allosterically inhibits the efflux of a broad spectrum of antibiotics, thereby restoring their efficacy against multidrug-resistant bacterial strains.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and prevent degradation, this compound should be handled with care. The following table summarizes the recommended storage conditions.
| Storage Format | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 12 months | Store in a desiccator to prevent moisture absorption. |
| Stock Solution (in DMSO) | -20°C to -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Dilutions (in aqueous buffer) | 2-8°C | Up to 1 week | Prepare fresh for each experiment if possible. Protect from light. |
Q3: What are the common signs of this compound degradation?
Degradation of this compound can manifest as a decrease in its biological activity, such as a reduced ability to potentiate antibiotic efficacy. Physical signs of degradation may include a change in the color or clarity of stock solutions. Analytical techniques like HPLC can be used to detect the appearance of degradation products.
Q4: Is this compound susceptible to degradation in experimental assays?
Yes, like many small molecules, this compound can be susceptible to degradation under certain experimental conditions. The primary degradation pathways to consider are oxidation and photolysis, particularly if the compound possesses susceptible moieties such as an indole ring. It is crucial to follow recommended handling procedures to minimize degradation.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in a Time-Course Experiment
Symptoms:
-
Decreased potentiation of antibiotic activity over the course of the experiment.
-
Inconsistent results between replicates performed at different times.
Possible Causes:
-
Degradation in Aqueous Solution: this compound may be unstable in the aqueous buffer used for the assay over extended periods.
-
Photodegradation: Exposure to ambient light during a long incubation can lead to degradation.
-
Oxidation: Components of the culture medium or cellular metabolism may lead to oxidative degradation of the inhibitor.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare fresh working solutions of this compound from a frozen stock for each time point. | To ensure the inhibitor is at its optimal activity at the start of each measurement. |
| 2 | Protect experimental plates and tubes from light by wrapping them in aluminum foil. | To minimize photodegradation. |
| 3 | Add an antioxidant, such as N-acetylcysteine (NAC) at a final concentration of 1 mM, to the assay medium. | To mitigate oxidative degradation. |
| 4 | Perform a stability test of this compound in the assay buffer by incubating it for the same duration as the experiment and then testing its activity. | To confirm if the buffer conditions are contributing to degradation. |
Issue 2: Precipitate Formation in this compound Stock or Working Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
Possible Causes:
-
Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution.
-
Degradation Products: The precipitate could be composed of insoluble degradation products.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. | To determine if the issue is simple precipitation due to temperature changes. |
| 2 | Prepare a fresh stock solution at a lower concentration. | To ensure the concentration is within the solubility limits. |
| 3 | Aliquot stock solutions into smaller, single-use volumes to avoid freeze-thaw cycles. | To maintain the integrity of the stock solution. |
| 4 | Filter the solution through a 0.22 µm syringe filter before use. | To remove any insoluble particles. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a standard aqueous buffer over time at room temperature.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in PBS.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram.
-
Incubate the remaining solution at room temperature, protected from light.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system.
-
Monitor the decrease in the peak area of the parent this compound compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to t=0.
Data Presentation:
| Time (hours) | Peak Area of this compound (Arbitrary Units) | % Remaining |
| 0 | 1,000,000 | 100 |
| 1 | 980,000 | 98 |
| 2 | 950,000 | 95 |
| 4 | 890,000 | 89 |
| 8 | 780,000 | 78 |
| 24 | 550,000 | 55 |
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for loss of this compound activity.
Addressing off-target effects of AcrB-IN-1 in research
Disclaimer: The following technical support guide provides information on addressing potential off-target effects of AcrB inhibitors in general. The term "AcrB-IN-1" does not correspond to a widely documented or commercially available specific inhibitor. Therefore, this guide focuses on common challenges and troubleshooting strategies applicable to research involving small-molecule inhibitors of the AcrB efflux pump.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our bacterial cultures treated with our AcrB inhibitor, unrelated to antibiotic susceptibility. What could be the cause?
A1: Unexpected phenotypic changes could be due to off-target effects of your AcrB inhibitor. While the primary target is AcrB, small molecules can sometimes interact with other cellular components.[1][2] Potential off-target effects include:
-
Membrane Disruption: The inhibitor might be perturbing the bacterial inner or outer membrane, leading to changes in membrane potential, permeability, and overall cell health.[2][3]
-
Inhibition of Other Efflux Pumps: Some inhibitors may lack specificity and inhibit other bacterial efflux pumps, leading to a broader range of cellular effects.[1][4]
-
Interaction with Eukaryotic Efflux Pumps: If working with host-pathogen models, be aware that some bacterial efflux pump inhibitors can also affect eukaryotic efflux pumps, leading to toxicity in host cells.[1]
-
Metabolic Interference: The compound could be interfering with essential metabolic pathways within the bacteria.
To investigate this, we recommend performing control experiments outlined in the troubleshooting guide below.
Q2: How can we confirm that the observed antibiotic potentiation is a direct result of AcrB inhibition?
A2: To confirm on-target activity, you should perform experiments using a bacterial strain where the acrB gene has been deleted (ΔacrB). If your compound is a specific AcrB inhibitor, it should not potentiate the activity of antibiotics in the ΔacrB strain.[5][6] A lack of potentiation in the knockout strain strongly suggests that the compound's primary mechanism of action for antibiotic sensitization is through the inhibition of the AcrAB-TolC pump.
Q3: Our AcrB inhibitor shows high potency in biochemical assays but poor efficacy in whole-cell assays. What are the possible reasons?
A3: This discrepancy can arise from several factors:
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the bacterial outer membrane to reach its target, AcrB, in the inner membrane.
-
Efflux by Other Pumps: The inhibitor itself might be a substrate for other efflux pumps in the bacteria, preventing it from reaching an effective intracellular concentration.
-
Compound Instability: The inhibitor may be unstable in the culture medium or metabolized by the bacteria.
-
Binding to Media Components: The compound may bind to components of the culture medium, reducing its effective concentration.
Consider performing outer membrane permeability assays and testing the inhibitor's stability in your experimental conditions.
Troubleshooting Guide
Problem 1: Suspected Off-Target Effects
Symptoms:
-
Inhibition of bacterial growth by the inhibitor alone at concentrations expected to be non-toxic.
-
Unexpected changes in bacterial morphology, metabolism, or virulence.
-
Toxicity observed in eukaryotic cell lines (if applicable).
Troubleshooting Workflow:
Problem 2: Inconsistent Antibiotic Potentiation
Symptoms:
-
High variability in the potentiation of antibiotic activity between experiments.
-
Potentiation is observed for some antibiotics but not others, contrary to expectations.
Logical Relationship Diagram:
Quantitative Data Summary
The following table summarizes the potency of some well-characterized AcrB inhibitors. This data can serve as a benchmark for your own experiments.
| Inhibitor | Organism | Potentiation Assay (Antibiotic) | Fold Reduction in MIC | Reference |
| PAβN | E. coli | Levofloxacin | >4 | [4] |
| NMP | E. coli | Levofloxacin, Linezolid, Clarithromycin, etc. | >4 | [4] |
| MBX2319 | E. coli | Ciprofloxacin, Levofloxacin, Piperacillin | 2 to 8 | [3] |
| MBX3132 | E. coli | Ciprofloxacin | >500-fold more potent than PAβN | [7] |
| MBX3135 | E. coli | Ciprofloxacin | >500-fold more potent than PAβN | [7] |
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, both in the absence and presence of the AcrB inhibitor.
Methodology:
-
Prepare a series of two-fold dilutions of the antibiotic in a 96-well microtiter plate in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a second set of plates containing the same antibiotic dilutions, but also supplement each well with a fixed, sub-inhibitory concentration of the AcrB inhibitor.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include appropriate controls: wells with bacteria and no antibiotic, wells with bacteria and only the inhibitor, and wells with only medium.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the fold reduction in MIC by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.
Real-Time Efflux Assay using a Fluorescent Substrate
Objective: To directly measure the effect of an inhibitor on the efflux activity of AcrB using a fluorescent substrate like Nile Red or Ethidium Bromide.
Methodology:
-
Grow bacterial cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells to a standardized optical density.
-
Energize the cells with a carbon source (e.g., glucose) to activate the efflux pumps.
-
Add the fluorescent substrate to the cell suspension. The fluorescence will increase as the substrate enters the cells.
-
Monitor the fluorescence in real-time using a fluorometer. A decrease in fluorescence indicates active efflux of the substrate.
-
To test the effect of the inhibitor, pre-incubate the cells with the inhibitor before adding the fluorescent substrate, or add the inhibitor during the efflux phase.
-
An effective inhibitor will block the decrease in fluorescence, indicating that efflux is inhibited.
-
Include a ΔacrB strain as a negative control to confirm that the observed efflux is primarily due to AcrB.
Membrane Permeability Assay (NPN Uptake Assay)
Objective: To assess whether the AcrB inhibitor disrupts the bacterial outer membrane.
Methodology:
-
Grow and wash bacterial cells as described for the efflux assay.
-
Resuspend the cells in a suitable buffer.
-
Add the fluorescent probe 1-N-phenylnaphthylamine (NPN) to the cell suspension. NPN fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment like a cell membrane.
-
Measure the baseline fluorescence.
-
Add the AcrB inhibitor at various concentrations.
-
An increase in fluorescence indicates that the inhibitor has permeabilized the outer membrane, allowing NPN to enter and intercalate into the inner membrane.
-
Use a known membrane-disrupting agent (e.g., polymyxin B) as a positive control.
Signaling Pathway and Experimental Workflow Diagrams
AcrAB-TolC Efflux Pump Mechanism and Inhibition
References
- 1. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 2. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Refining AcrB-IN-1 dosage for specific research applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AcrB-IN-1, a potent inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria. The information provided herein is designed to assist in refining dosages for specific research applications and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the AcrB protein, a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria such as Escherichia coli.[1][2][3] This pump is a member of the Resistance-Nodulation-Division (RND) superfamily and plays a significant role in intrinsic and acquired antibiotic resistance by expelling a wide range of antimicrobial agents from the bacterial cell.[1][3][4] AcrB functions as a proton antiporter, utilizing the proton motive force to drive the efflux of substrates.[2][5] this compound binds to a hydrophobic trap within the periplasmic domain of AcrB, which is thought to prevent the conformational changes necessary for the functional rotation of the AcrB trimer, thereby inhibiting the transport of substrates out of the cell.[6] This inhibition leads to an intracellular accumulation of antibiotics, restoring their efficacy against resistant bacteria.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound is application-dependent. For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. Based on studies with potent pyranopyridine inhibitors, significant potentiation of antibiotics can be observed at nanomolar concentrations.[6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific bacterial strain and experimental conditions. A checkerboard assay is the recommended method to determine the synergistic concentration of this compound with a particular antibiotic.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution in the appropriate culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity to the bacteria.
Q4: Can this compound be used in combination with any antibiotic?
A4: this compound is most effective when used with antibiotics that are known substrates of the AcrAB-TolC efflux pump.[1] These include, but are not limited to, certain fluoroquinolones (e.g., ciprofloxacin, levofloxacin), β-lactams, macrolides (e.g., erythromycin), tetracyclines, and chloramphenicol.[1][7] The degree of synergy can be substrate-specific.[7] It is recommended to confirm that the antibiotic of interest is a substrate of the AcrAB-TolC pump in your bacterial strain of interest. A checkerboard assay is the ideal method to empirically determine the synergistic interaction between this compound and a specific antibiotic.[8][9][10][11][12][13][14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No potentiation of antibiotic activity observed. | 1. The antibiotic is not a substrate of the AcrAB-TolC pump.2. The bacterial strain does not express or overexpress the AcrAB-TolC pump.3. The concentration of this compound is too low.4. This compound has degraded. | 1. Verify from literature or experimentally that your antibiotic is an AcrB substrate.2. Use a wild-type strain known to express AcrAB-TolC or a strain engineered to overexpress the pump. Consider RT-qPCR to check the expression level of acrB.3. Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.01 µM to 50 µM).4. Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles. |
| High background in fluorescence-based efflux assays (e.g., Hoechst 33342 accumulation). | 1. The concentration of the fluorescent dye is too high.2. The bacterial cell density is too low.3. Incomplete washing of extracellular dye. | 1. Titrate the concentration of the fluorescent dye to find the optimal signal-to-noise ratio. For Hoechst 33342, a final concentration of 2.5 µM is often a good starting point.[16][17]2. Ensure a consistent and optimal bacterial cell density (e.g., OD600 of 0.5) for the assay.[16]3. Include sufficient washing steps with phosphate-buffered saline (PBS) to remove unbound dye before measurement.[18] |
| Variability in checkerboard assay results. | 1. Inaccurate pipetting, especially with serial dilutions.2. Bacterial inoculum is not uniform.3. Edge effects in the microplate. | 1. Use calibrated pipettes and change tips between dilutions. Consider automating the dilution steps if possible.[19]2. Ensure the bacterial suspension is well-mixed and standardized to a specific optical density (e.g., 0.5 McFarland standard) before inoculation.[11]3. To minimize evaporation, do not use the outer wells of the microplate for experimental data, or fill them with sterile medium. |
| This compound shows intrinsic antibacterial activity at the tested concentrations. | 1. The concentration of this compound is too high, leading to off-target effects or general toxicity. | 1. Determine the Minimum Inhibitory Concentration (MIC) of this compound alone. For synergy experiments, use this compound at sub-MIC concentrations (typically 1/4 MIC or lower). |
| Precipitation of this compound in the culture medium. | 1. Poor solubility of the compound at the working concentration.2. Interaction with components of the culture medium. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the bacteria. If precipitation persists, consider using a lower concentration of this compound or a different solvent system if compatible with the assay. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Antibiotic Synergy
This protocol is used to determine the synergistic effect of this compound in combination with an antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound stock solution (in DMSO)
-
Antibiotic stock solution
-
Multichannel pipette
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of the antibiotic along the x-axis (e.g., columns 1-10) in CAMHB. Column 11 will contain the antibiotic at its MIC, and column 12 will have no antibiotic (growth control).
-
Prepare serial twofold dilutions of this compound along the y-axis (e.g., rows A-G) in CAMHB. Row H will have no this compound.
-
-
Combine Agents:
-
Transfer the antibiotic dilutions to the corresponding columns of a new 96-well plate.
-
Add the this compound dilutions to the corresponding rows, resulting in a matrix of different concentration combinations.
-
-
Inoculate Bacteria:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[11]
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic alone (lowest concentration with no visible growth in row H) and the MIC of this compound alone (in column 12).
-
Determine the MIC of the antibiotic in the presence of each concentration of this compound and vice versa.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
-
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[11][20]
-
Protocol 2: Hoechst 33342 Accumulation Assay for Efflux Inhibition
This assay measures the inhibition of efflux pump activity by quantifying the intracellular accumulation of the fluorescent dye Hoechst 33342, a substrate of the AcrAB-TolC pump.
Materials:
-
Fluorometer or fluorescence plate reader
-
Black, clear-bottom 96-well plates
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 stock solution
-
This compound
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition
Procedure:
-
Prepare Bacterial Cells:
-
Grow bacteria to mid-log phase, then harvest by centrifugation.
-
Wash the cells twice with PBS and resuspend in PBS to a final OD600 of 0.5.[16]
-
-
Assay Setup:
-
To the wells of a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Add this compound at various concentrations to the respective wells.
-
Include a positive control with CCCP (a proton motive force dissipator that inhibits RND pumps) and a negative control with no inhibitor (e.g., DMSO vehicle).
-
-
Dye Addition and Measurement:
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
An increase in fluorescence intensity over time compared to the negative control indicates inhibition of efflux. The rate and extent of fluorescence increase will be proportional to the inhibitory activity of this compound.
-
Visualizations
Caption: Mechanism of this compound action on the AcrAB-TolC efflux pump.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Logical flow of the Hoechst 33342 accumulation assay.
References
- 1. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synergy-assessed-by-checkerboard-a-critical-analysis - Ask this paper | Bohrium [bohrium.com]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. scispace.com [scispace.com]
- 20. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of efflux activity in Enterococci by Hoechst accumulation assay and the role of zinc oxide nanoparticles in inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of AcrB-IN-1 and Related Naphthalimide-Based AcrB Inhibitors
Welcome to the technical support center for the synthesis of AcrB-IN-1 and other naphthalimide-based inhibitors of the AcrB efflux pump. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these potent antibacterial agents.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
A1: this compound (also reported as compound A5) and related 5-methoxy-2,3-naphthalimide derivatives are generally synthesized through a multi-step process. The core of the synthesis involves the formation of a naphthalimide scaffold, followed by the introduction of various side chains to modulate the compound's activity. A common route starts from 3-methoxy-1,8-naphthalic anhydride, which is then reacted with an appropriate amine to form the naphthalimide ring. Subsequent modifications, such as the introduction of a side chain at the imide nitrogen, are then carried out.
Q2: I am having trouble with the initial naphthalimide ring formation. What are the common issues?
A2: Low yields in the formation of the naphthalimide ring from 1,8-naphthalic anhydride derivatives and an amine are a frequent challenge. This can be due to several factors:
-
Reaction Conditions: The reaction often requires heating in a suitable solvent like ethanol or acetic acid. Inadequate temperature or reaction time can lead to incomplete conversion.
-
Purity of Starting Materials: Impurities in the naphthalic anhydride or the amine can interfere with the reaction. Ensure your starting materials are of high purity.
-
Solubility: The starting materials or the product may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. Consider using a co-solvent or a different solvent system.
Q3: What are the key challenges in the purification of the final naphthalimide products?
A3: Purification of the final naphthalimide derivatives can be challenging due to their often-poor solubility in common organic solvents.
-
Recrystallization: This is a common method for purifying solid compounds. Finding a suitable solvent or solvent mixture for recrystallization can be a trial-and-error process.
-
Column Chromatography: For less crystalline or more soluble compounds, silica gel column chromatography is typically used. A gradient elution system may be necessary to separate the product from closely related impurities.
-
Byproduct Removal: Unreacted starting materials and side products from the reaction need to be efficiently removed. Careful selection of the chromatographic mobile phase is crucial.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of the Naphthalimide Core
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting materials (TLC analysis) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. |
| Poor solubility of reactants. | Try a different solvent with a higher boiling point or better solvating properties for your specific reactants. For example, DMF or DMAc can be used. | |
| Formation of multiple unidentified spots on TLC | Side reactions are occurring. | Lower the reaction temperature to minimize side product formation. Ensure an inert atmosphere if your reactants are sensitive to air or moisture. |
| Impure starting materials. | Purify the starting materials before the reaction. Check the purity by NMR, LC-MS, or melting point. |
Problem 2: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Product is an oil or a waxy solid that is difficult to handle. | Product may be impure or has a low melting point. | Attempt to purify by column chromatography. If the product is still not a solid, consider converting it to a salt (if it has a basic or acidic group) to induce crystallization. |
| Product is insoluble in common chromatography solvents. | The compound has very low polarity. | Try using less polar eluents like hexane/ethyl acetate mixtures with a very low percentage of ethyl acetate. In some cases, a different stationary phase (e.g., alumina) might be more effective. |
| Product co-elutes with a major impurity. | Impurity has a similar polarity to the product. | Optimize the solvent system for column chromatography. Try a different solvent mixture or a gradient elution. Preparative HPLC might be necessary for difficult separations. |
Experimental Protocols
The synthesis of this compound (compound A5) and its analogs generally follows the synthetic route outlined below. The yields and specific reagents may vary depending on the desired final product.
General Synthesis of 5-methoxy-2,3-naphthalimide Derivatives
Caption: General synthetic workflow for naphthalimide-based AcrB inhibitors.
Detailed Method for N-substituted-3-methoxy-1,8-naphthalimide Synthesis (Step 1):
-
A mixture of 3-methoxy-1,8-naphthalic anhydride (1.0 eq) and the corresponding primary amine (1.2 eq) is suspended in ethanol or glacial acetic acid.
-
The reaction mixture is heated to reflux for 4-8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the N-substituted-3-methoxy-1,8-naphthalimide.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various N-substituted 5-methoxy-2,3-naphthalimide derivatives as reported in the literature. Actual yields may vary based on the specific substrate and reaction conditions.
| Compound | Substituent (R) | Yield (%) | Reference |
| A1 | 2-(dimethylamino)ethyl | 75 | [1] |
| A2 | 3-(dimethylamino)propyl | 82 | [1] |
| A3 | 2-(diethylamino)ethyl | 78 | [1] |
| A4 | 3-(diethylamino)propyl | 85 | [1] |
| A5 (this compound) | 2-(pyrrolidin-1-yl)ethyl | 80 | [1] |
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Enhancing Experimental Reproducibility with AcrB Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving inhibitors of the AcrB multidrug efflux pump. While the following information is broadly applicable to many AcrB inhibitors, specific examples and data will be provided for well-characterized compounds to illustrate key concepts and methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the AcrB efflux pump?
A1: The AcrB protein is a component of the AcrAB-TolC multidrug efflux system in Gram-negative bacteria.[1][2] It functions as a homotrimer, with each protomer cycling through three conformational states: Loose (L), Tight (T), and Open (O).[2][3] This "functional rotation" mechanism is powered by the proton motive force and facilitates the binding of a wide range of substrates from the bacterial periplasm and inner membrane, their transport through a central channel, and ultimate extrusion from the cell via the TolC outer membrane protein.[2][3]
Q2: How do AcrB inhibitors work?
A2: AcrB inhibitors are small molecules that bind to the AcrB protein and disrupt its function, thereby preventing the efflux of antibiotics and other substrates.[3] This leads to an increased intracellular concentration of the co-administered antibiotic, restoring its efficacy against otherwise resistant bacteria. This strategy is known as antibiotic potentiation.[4][5]
Q3: What are some common issues encountered when working with AcrB inhibitors?
A3: Common challenges include poor solubility of the inhibitor, inhibitor instability, off-target effects, and variability in experimental results. The troubleshooting guide below addresses these issues in detail.
Q4: How can I determine the optimal concentration of an AcrB inhibitor to use in my experiments?
A4: The optimal concentration should be determined empirically for each inhibitor and bacterial strain. A checkerboard assay, which tests a range of concentrations of both the antibiotic and the inhibitor, is a standard method to determine the fractional inhibitory concentration (FIC) index and identify synergistic interactions.[6]
Q5: Can AcrB inhibitors be used in vivo?
A5: While many AcrB inhibitors show promising in vitro activity, their in vivo efficacy can be limited by factors such as poor pharmacokinetic properties, toxicity, and stability.[2] Further research and development are often needed to optimize these compounds for in vivo applications.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor inhibitor solubility | The inhibitor may have low aqueous solubility. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute to the final working concentration in the assay medium.- Ensure the final solvent concentration does not affect bacterial growth or the activity of the antibiotic.- Consider using a solubilizing agent, but first, verify its compatibility with the experimental setup. |
| Inconsistent antibiotic potentiation | - Variability in bacterial inoculum size.- Degradation of the inhibitor or antibiotic.- Presence of interfering substances in the media. | - Standardize the inoculum preparation to ensure a consistent starting cell density.- Prepare fresh stock solutions of the inhibitor and antibiotic for each experiment.- Use a defined minimal medium to reduce potential interactions with complex media components. |
| High background signal in fluorescence-based assays (e.g., efflux assays) | - Autofluorescence of the inhibitor or media components.- Non-specific binding of the fluorescent substrate. | - Measure the fluorescence of the inhibitor and media alone to determine their contribution to the background signal.- Include appropriate controls, such as a bacterial strain lacking the AcrB pump (ΔacrB), to assess baseline fluorescence.[7]- Optimize the concentration of the fluorescent substrate to maximize the signal-to-noise ratio. |
| No observed potentiation of antibiotic activity | - The chosen antibiotic is not a substrate of the AcrB pump.- The bacterial strain does not express AcrB or expresses it at very low levels.- The inhibitor is inactive against the specific AcrB variant in the test strain. | - Confirm that the antibiotic is a known substrate of AcrB.[8][9]- Verify AcrB expression in the bacterial strain using methods like qRT-PCR or Western blotting.- Test the inhibitor against a known AcrB-overexpressing strain as a positive control.[7] |
| Inhibitor appears to be toxic to the bacteria | The inhibitor may have intrinsic antibacterial activity or off-target effects. | - Determine the Minimum Inhibitory Concentration (MIC) of the inhibitor alone to assess its direct antibacterial effect.[7]- Use the inhibitor at sub-MIC concentrations in potentiation assays.- Investigate potential off-target effects through complementary assays. |
Quantitative Data Summary
The following table summarizes the potentiation activity of a representative AcrB inhibitor, MBX2319, against E. coli.
| Antibiotic | Organism | Fold Potentiation of MIC with MBX2319 (12.5 µM) | Reference |
| Ciprofloxacin | E. coli AB1157 | >16 | [10] |
| Levofloxacin | E. coli AB1157 | >16 | [10] |
Note: The fold potentiation is calculated as the MIC of the antibiotic alone divided by the MIC of the antibiotic in the presence of the inhibitor.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect between an AcrB inhibitor and an antibiotic.
-
Preparation of Reagents:
-
Prepare stock solutions of the antibiotic and AcrB inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a 2-fold serial dilution series of the antibiotic and the inhibitor in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Grow a culture of the test bacterium to the mid-logarithmic phase in cation-adjusted Mueller-Hinton Broth (CA-MHB).
-
Dilute the culture to a final concentration of 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.
-
The final plate will have a matrix of antibiotic and inhibitor concentrations.
-
Include controls for bacterial growth without any compounds and sterility controls.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic alone and in combination with the inhibitor by visual inspection of turbidity or by measuring the optical density at 600 nm.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction (FIC ≤ 0.5 indicates synergy).[6]
-
Real-Time Efflux Assay
This protocol measures the real-time efflux of a fluorescent substrate from bacterial cells.
-
Preparation of Cells:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Wash the cells with a buffer (e.g., phosphate-buffered saline) and resuspend them to a specific optical density.
-
-
Loading with Fluorescent Substrate:
-
Initiation of Efflux:
-
Add an energy source (e.g., glucose) to energize the efflux pump.[7]
-
To test the effect of an inhibitor, pre-incubate the cells with the inhibitor before adding the energy source.
-
-
Data Acquisition:
-
Monitor the change in fluorescence over time using a fluorometer. A decrease in fluorescence indicates efflux of the substrate.
-
-
Analysis:
-
Compare the rate of efflux in the presence and absence of the AcrB inhibitor. A reduced rate of efflux in the presence of the inhibitor indicates its inhibitory activity.
-
Visualizations
Caption: Signaling pathway of the AcrAB-TolC multidrug efflux pump and the point of inhibition.
References
- 1. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Potentiators Against Multidrug-Resistant Bacteria: Discovery, Development, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic potentiators as a promising strategy for combating antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard susceptibility testing overlooks potent azithromycin activity and cationic peptide synergy against MDR Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
Validation & Comparative
Validating the Inhibitory Effect of AcrB-IN-1 on the AcrB Efflux Pump: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli. The inner membrane component, AcrB, is a primary target for the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics. This guide provides a comparative analysis of a representative potent AcrB inhibitor, herein designated AcrB-IN-1 (a stand-in for the highly potent pyranopyridine class of inhibitors, e.g., MBX3135), with other known AcrB inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of AcrB Inhibitor Potency
The efficacy of an AcrB inhibitor is primarily determined by its ability to potentiate the activity of antibiotics that are known substrates of the AcrB pump. This is typically quantified by measuring the fold reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor. The following table summarizes the comparative performance of this compound (represented by the potent pyranopyridine MBX3135) against the first-generation inhibitor Phenylalanine-arginine β-naphthylamide (PAβN) and another well-characterized inhibitor, 1-(1-naphthylmethyl)-piperazine (NMP).
| Antibiotic | This compound (MBX3135) MIC Fold Reduction | PAβN MIC Fold Reduction | NMP MIC Fold Reduction | Antibiotic Class |
| Ciprofloxacin | 4-8 fold[1] | 2-4 fold[2] | 8-16 fold[3] | Fluoroquinolone |
| Levofloxacin | 4-8 fold[1] | 8-fold[3] | 8-16 fold[3] | Fluoroquinolone |
| Piperacillin | 4-8 fold[1] | No significant potentiation[3] | Not widely reported | β-lactam |
| Oxacillin | >4 fold[4] | Not widely reported | 4-8 fold[1] | β-lactam |
| Clarithromycin | >4 fold[4] | Potentiation reported[3] | 4-8 fold[1] | Macrolide |
| Linezolid | >4 fold[4] | Potentiation reported[3] | 8-32 fold[1] | Oxazolidinone |
| Rifampicin | Low potentiation[4] | Potentiation reported[3] | 4-8 fold[1] | Rifamycin |
| Chloramphenicol | >4 fold[4] | Potentiation reported[3] | 4-8 fold[1] | Amphenicol |
Note: The data presented is compiled from multiple studies and variations may arise from different bacterial strains, inhibitor concentrations, and experimental conditions.
Mechanism of AcrB Inhibition
The AcrB transporter functions as a homotrimer, with each protomer cycling through three distinct conformations in a process known as functional rotation: Loose (L), Tight (T), and Open (O).[5] This cycle is driven by the proton motive force and facilitates the binding and extrusion of a wide range of substrates. Potent inhibitors like the pyranopyridines (represented by this compound) are understood to bind to a hydrophobic trap within the deep binding pocket of the AcrB porter domain.[6] This binding event is thought to lock the trimer in a non-productive conformation, thereby stalling the functional rotation and preventing substrate efflux.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
Comparing AcrB-IN-1 to other known efflux pump inhibitors
A Comparative Guide to AcrB Efflux Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria represents a critical threat to global health. A primary mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel a broad range of antibiotics from the bacterial cell, rendering them ineffective. The AcrAB-TolC system is the principal tripartite efflux pump in Escherichia coli and other Enterobacteriaceae, making its components, particularly the inner membrane transporter AcrB, a key target for the development of adjuvants to restore antibiotic efficacy.[1][2][3]
This guide provides a comparative analysis of AcrB-IN-1 and other well-characterized efflux pump inhibitors (EPIs). It aims to offer an objective overview of their performance based on available experimental data, detail their mechanisms of action, and provide standardized protocols for their evaluation.
Data Presentation: Performance of AcrB Efflux Pump Inhibitors
The efficacy of an efflux pump inhibitor is typically measured by its ability to potentiate the activity of an antibiotic, quantified as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor. The table below summarizes the performance of several known inhibitors against E. coli.
| Inhibitor | Chemical Class | Target Protein | Proposed Mechanism of Action | Antibiotic Potentiation (Fold MIC Reduction) |
| This compound | [Insert Class] | AcrB | [Insert Mechanism, e.g., Competitive, Allosteric] | [Data not publicly available. Requires experimental determination.] |
| MBX2319 | Pyranopyridine | AcrB | Binds to the distal binding pocket (hydrophobic trap), likely acting as a competitive inhibitor and blocking the functional rotation of the pump.[4][5][6][7] | • Ciprofloxacin: 2-fold • Levofloxacin: 4-fold • Piperacillin: 8-fold[5][6] |
| PAβN | Peptidomimetic | AcrB (and others) | Broad-spectrum EPI. Binds to the distal pocket of AcrB. Also reported to permeabilize the outer membrane at higher concentrations.[8][9][10][11] | • Levofloxacin: >4-fold • Ciprofloxacin: >4-fold • Cefotaxime: >10-fold (in specific strains)[8][9] |
| NMP | Arylpiperazine | AcrB | Binds to the distal binding pocket.[12] | • Levofloxacin: ≥4-fold • Linezolid: ≥4-fold • Tetracycline: ≥4-fold • Chloramphenicol: ≥4-fold[13][14][15] |
| BDM88855 | Pyridylpiperazine | AcrB | Binds to a novel allosteric site in the transmembrane domain of the 'Loose' (L) protomer, interfering with the proton relay system and blocking the catalytic cycle.[16][17][18] | Potentiates a broad panel of antibiotics, including oxacillin and pyridomycin.[18] |
| NSC 60339 | Terephthalanilide | AcrA | Binds to the membrane fusion protein AcrA, changing its conformation and likely disrupting the proper assembly or activation of the tripartite pump complex.[19][20][21][22] | • Novobiocin: Potentiates with MPC₄ of 25 µM • Erythromycin: Potentiates with MPC₄ of 12.5 µM[19] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Structure of the tripartite AcrAB-TolC efflux pump in Gram-negative bacteria.
References
- 1. Optimization of Novel Pyranopyridine Efflux Pump Inhibitors | National Agricultural Library [nal.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of MBX2319 inhibition of Escherichia coli AcrB multidrug efflux pump and comparison with other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli [mdpi.com]
- 7. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 10. Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | Semantic Scholar [semanticscholar.org]
- 12. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of 1-(1-naphthylmethyl)-piperazine on antimicrobial agent susceptibility in multidrug-resistant isogenic and veterinary Escherichia coli field strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. researchgate.net [researchgate.net]
- 19. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Mg2+-dependent mechanism of environmental versatility in a multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
AcrB Efflux Pump Inhibitors: A Comparative Analysis of PAβN and AcrB-IN-1 Efficacy
A comparative guide for researchers, scientists, and drug development professionals on the efficacy of two AcrB efflux pump inhibitors. Please note that publicly available information on a compound specifically named "AcrB-IN-1" is limited. Therefore, for the purpose of this guide, we will be comparing the well-characterized efflux pump inhibitor Phenylalanine-arginine beta-naphthylamide (PAβN) with a representative next-generation AcrB inhibitor, MBX2319, for which experimental data is available.
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively expel a broad range of antibiotics from the bacterial cell.[1][2][3][4][5] The development of efflux pump inhibitors (EPIs) that can be used in combination with existing antibiotics to restore their efficacy is a promising strategy to combat MDR.[6] This guide provides a comparative overview of the efficacy of the first-generation EPI, PAβN, and the more recently developed inhibitor, MBX2319.
Mechanism of Action
Both PAβN and MBX2319 target the AcrB component of the AcrAB-TolC efflux pump, a homotrimeric inner membrane protein responsible for substrate recognition and energy transduction for drug efflux.[1][2] AcrB functions as a proton/drug antiporter, utilizing the proton motive force to drive the expulsion of substrates.[2]
PAβN (Phenylalanine-arginine beta-naphthylamide) is a broad-spectrum EPI that is thought to act as a competitive substrate for AcrB.[7][8] By competing with antibiotics for binding to the pump, PAβN increases the intracellular concentration of the antibiotic, thereby enhancing its antimicrobial activity.[8] However, some studies suggest that PAβN's mechanism is more complex, potentially involving interference with the conformational cycling of AcrB.[8] At higher concentrations, PAβN has also been shown to permeabilize the outer membrane of Gram-negative bacteria, which may contribute to its synergistic activity with some antibiotics but also raises concerns about its specificity and potential for off-target effects.[9][10]
MBX2319 is a novel pyranopyridine inhibitor of the AcrAB efflux pump.[11] Unlike PAβN, MBX2319 is not a substrate of the pump and is believed to be a more specific inhibitor.[11] Structural studies have shown that MBX2319 binds to a hydrophobic trap within the periplasmic domain of AcrB, a site distinct from the primary substrate binding pocket.[12] This binding is thought to allosterically inhibit the function of the pump, preventing the efflux of antibiotics.[12][13]
Quantitative Efficacy Comparison
The efficacy of EPIs is typically evaluated by their ability to potentiate the activity of antibiotics, measured as a reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.
| Inhibitor | Organism | Antibiotic | Inhibitor Concentration (µM) | Fold MIC Reduction | Reference |
| PAβN | E. coli | Chloramphenicol | 23.4 (10 µg/ml) | Significant | [9] |
| E. coli | Erythromycin | 23.4 (10 µg/ml) | Significant | [9] | |
| E. coli | Nalidixic acid | 23.4 (10 µg/ml) | Significant | [9] | |
| E. coli | Novobiocin | 23.4 (10 µg/ml) | Significant | [9] | |
| MBX2319 | E. coli AB1157 | Ciprofloxacin | 12.5 | 2-fold | [11] |
| E. coli AB1157 | Levofloxacin | 12.5 | 4-fold | [11] | |
| E. coli AB1157 | Piperacillin | 12.5 | 8-fold | [11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Assay)
This assay is used to determine the synergistic effect of an EPI in combination with an antibiotic.
-
Bacterial Strain: A suitable strain of Gram-negative bacteria, such as E. coli AB1157, is grown overnight in Luria-Bertani (LB) broth.
-
Assay Plate Preparation: A 96-well microtiter plate is prepared with a two-dimensional serial dilution of the antibiotic and the EPI. One axis of the plate contains decreasing concentrations of the antibiotic, while the other axis contains decreasing concentrations of the EPI.
-
Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh LB broth, and each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic, alone or in combination with the EPI, that completely inhibits visible bacterial growth. The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI.
Hoechst 33342 (H33342) Accumulation Assay
This assay measures the ability of an EPI to inhibit the efflux of a fluorescent substrate, providing a direct measure of pump inhibition.
-
Bacterial Culture: An overnight culture of the test bacteria is diluted in fresh media and grown to mid-logarithmic phase (OD600 of 0.4-0.6).
-
Cell Preparation: The cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
Assay Initiation: The cell suspension is placed in a fluorometer cuvette. The fluorescent dye Hoechst 33342, a known AcrB substrate, is added to the suspension.
-
Fluorescence Monitoring: The increase in fluorescence is monitored over time. In the absence of an effective EPI, the efflux pump will expel the dye, resulting in a low level of intracellular fluorescence.
-
EPI Addition: After a baseline fluorescence is established, the EPI is added to the cuvette. Inhibition of the efflux pump will lead to the accumulation of H33342 inside the cells, resulting in a significant increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is indicative of the level of efflux pump inhibition.
Signaling Pathways and Experimental Workflows
AcrAB-TolC Efflux Pump Mechanism
The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane component, captures substrates from the periplasm and the inner membrane. Through a series of conformational changes driven by the proton motive force, AcrB transports the substrate through the periplasmic adapter protein, AcrA, and out of the cell via the outer membrane channel, TolC.
Caption: The AcrAB-TolC efflux pathway in Gram-negative bacteria.
Efflux Pump Inhibitor Experimental Workflow
The general workflow for evaluating the efficacy of a potential efflux pump inhibitor involves a series of in vitro assays to confirm its activity and specificity.
Caption: A typical experimental workflow for characterizing an efflux pump inhibitor.
Conclusion
Both PAβN and MBX2319 have demonstrated the ability to inhibit the AcrB efflux pump and potentiate the activity of antibiotics against Gram-negative bacteria. PAβN, as a first-generation EPI, has been instrumental in validating the concept of efflux pump inhibition. However, its off-target effects on the outer membrane and its potential to be a substrate of the pump itself are limitations.
MBX2319 represents a more targeted approach to AcrB inhibition. Its allosteric mechanism of action and higher potency at lower concentrations suggest a more favorable profile for further development.[11] The continued investigation of novel AcrB inhibitors with improved specificity and pharmacological properties is crucial in the ongoing battle against antibiotic resistance. Future research should focus on direct, head-to-head comparative studies of these and other emerging EPIs to build a comprehensive understanding of their relative strengths and weaknesses.
References
- 1. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of AcrAB-TolC pump inhibitors: Virtual screening and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. journals.asm.org [journals.asm.org]
- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 13. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
Revitalizing Antibiotics: A Comparative Guide to AcrB Efflux Pump Inhibitor Activity Across Gram-Negative Pathogens
AcrB-IN-1 and its analogs represent a promising strategy to combat antibiotic resistance in Gram-negative bacteria. This guide provides a comparative analysis of the efficacy of AcrB inhibitors in potentiating antibiotic activity across key bacterial species, supported by experimental data and detailed protocols for researchers in drug development and microbiology.
The rise of multidrug-resistant (MDR) bacteria is a critical global health threat, largely driven by the ability of bacteria to actively expel antibiotics. In many Gram-negative pathogens, the AcrAB-TolC efflux pump is a primary mechanism of resistance. At the core of this pump is the AcrB protein, a proton-motive force-dependent transporter responsible for recognizing and exporting a broad spectrum of antibiotics. Small molecule inhibitors that target AcrB, such as this compound and other well-characterized compounds like Phenylalanine-Arginine β-Naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP), can restore the susceptibility of resistant bacteria to existing antibiotics. This guide examines the cross-species activity of these inhibitors, providing a crucial dataset for their development as broad-spectrum antibiotic adjuvants.
Mechanism of Action: Disrupting the Bacterial Defense
The AcrAB-TolC efflux pump is a tripartite complex spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane component, functions as a homotrimer where each protomer cycles through three conformational states: Loose (Access), Tight (Binding), and Open (Extrusion). This functional rotation captures antibiotics from the periplasm and inner membrane leaflet and expels them from the cell. AcrB inhibitors are designed to bind to critical pockets within the AcrB protein, disrupting this cycle and effectively disabling the pump. This leads to the intracellular accumulation of the co-administered antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effect.
Comparative Efficacy of AcrB Inhibitors
The efficacy of an AcrB inhibitor is quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of a given antibiotic. A significant reduction, typically four-fold or greater, indicates that the inhibitor is effectively blocking the efflux pump. The following tables summarize the activity of two well-studied AcrB inhibitors, NMP and PAβN, against various Gram-negative pathogens. This data serves as a benchmark for the cross-validation of new inhibitors like this compound.
Table 1: Potentiation of Levofloxacin Activity by 1-(1-naphthylmethyl)-piperazine (NMP)
| Bacterial Species | Antibiotic | NMP Concentration (µg/mL) | Fold Reduction in MIC |
| Escherichia coli | Levofloxacin | 100 | ≥ 4-fold[1] |
| Klebsiella pneumoniae | Levofloxacin | 100 | Moderate Potentiation |
| Acinetobacter baumannii | Levofloxacin | 100 | ≥ 4-fold[1] |
Data synthesized from studies on multidrug-resistant Enterobacterales and A. baumannii clinical isolates. "Moderate Potentiation" indicates a reported synergistic effect without a specific fold-reduction value readily available in the cited source.[1]
Table 2: Potentiation of Ciprofloxacin Activity by Phenylalanine-Arginine β-Naphthylamide (PAβN)
| Bacterial Species | Antibiotic | PAβN Concentration (µg/mL) | Fold Reduction in MIC |
| Escherichia coli | Ciprofloxacin | 25 | ≥ 4-fold in 42.2% of isolates[2] |
| Acinetobacter baumannii | Ciprofloxacin | 25 | >2-fold in 24.1% of isolates[2] |
| Pseudomonas aeruginosa | Ciprofloxacin | 25 | ≥ 4-fold in 61.9% of isolates[2] |
Data from a study investigating ciprofloxacin-resistant clinical isolates. The percentage reflects the portion of tested isolates that showed the indicated level of MIC reduction.[2]
Experimental Protocols
Accurate and reproducible assessment of inhibitor activity is paramount. The following is a detailed methodology for determining the MIC of an antibiotic in combination with an AcrB inhibitor using the broth microdilution method, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Broth Microdilution MIC Assay for Efflux Pump Inhibitor Potentiation
1. Materials and Reagents:
-
96-well sterile microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., E. coli, K. pneumoniae, A. baumannii)
-
Antibiotic stock solution (e.g., Ciprofloxacin, Levofloxacin)
-
AcrB inhibitor stock solution (e.g., this compound, NMP, PAβN)
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Incubator (35°C ± 2°C)
2. Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Microtiter Plates:
-
A checkerboard titration is typically performed. Prepare serial two-fold dilutions of the antibiotic vertically down the plate and serial two-fold dilutions of the inhibitor horizontally across the plate.
-
For a simpler potentiation assay, prepare two sets of plates.
-
Plate A (Antibiotic alone): Perform two-fold serial dilutions of the antibiotic in CAMHB.
-
Plate B (Antibiotic + Inhibitor): Prepare two-fold serial dilutions of the antibiotic in CAMHB that contains a fixed, sub-inhibitory concentration of the AcrB inhibitor (e.g., 25 µg/mL of PAβN).[3]
-
-
The final volume in each well should be 100 µL after inoculation.
-
Include a growth control well (CAMHB + inoculum, no antibiotic or inhibitor) and a sterility control well (uninoculated CAMHB) on each plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension (to achieve a final volume of 200 µL and a concentration of 5 x 10⁵ CFU/mL).
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[4]
5. Determination of MIC:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5]
-
Compare the MIC from Plate A (antibiotic alone) with the MIC from Plate B (antibiotic + inhibitor). The fold reduction in MIC is calculated as (MIC of antibiotic alone) / (MIC of antibiotic + inhibitor).
Conclusion
The cross-validation of AcrB inhibitor activity reveals both the promise and the challenges of this therapeutic strategy. While inhibitors like NMP and PAβN demonstrate significant potentiation of antibiotics against key Gram-negative pathogens, the extent of this activity can be species- and even strain-dependent. This variability is likely due to sequence differences in the AcrB homologs (e.g., MexB in P. aeruginosa, AdeB in A. baumannii) and variations in other resistance mechanisms present in clinical isolates.[6] For new compounds like this compound, a systematic evaluation against a diverse panel of clinical isolates is essential to define their spectrum of activity and potential clinical utility. The protocols and comparative data presented here provide a framework for such investigations, paving the way for the development of effective adjuvants to restore the power of our antibiotic arsenal.
References
- 1. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth microdilution assay [bio-protocol.org]
- 4. goldbio.com [goldbio.com]
- 5. Efflux Pumps Are Involved in the Defense of Gram-Negative Bacteria against the Natural Products Isobavachalcone and Diospyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Statistical Validation of AcrB-IN-1's Synergistic Effect with Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. This pump actively expels a broad range of antibiotics from the bacterial cell, reducing their intracellular concentration and rendering them ineffective. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance by blocking the pump's activity and restoring the efficacy of existing antibiotics. This guide provides a comprehensive analysis of a novel AcrB inhibitor, AcrB-IN-1, and its synergistic effects with various antibiotics, supported by experimental data and comparisons with other relevant compounds.
This compound: A Potent Benzochromene-Based AcrB Inhibitor
This compound, also identified as compound H6, is a novel benzochromene derivative designed to inhibit the AcrB component of the AcrAB-TolC efflux pump in Escherichia coli.[1] By inhibiting AcrB, this compound effectively blocks the primary efflux pathway for numerous antibiotics, thereby increasing their intracellular accumulation and potentiating their antibacterial activity.
Quantitative Analysis of Synergistic Effects
The synergistic effect of this compound with antibiotics has been quantified using standard in vitro methods, primarily through the determination of the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.
Synergistic Activity of this compound and Related Compounds
The following table summarizes the potentiation of various antibiotics by this compound (H6) and other notable benzochromene derivatives against E. coli strain BW25113, as reported by Guo et al. (2023). The data is presented as the fold reduction in the MIC of the antibiotic when used in combination with the inhibitor at a concentration of 64 μg/mL.
| Compound ID | Antibiotic | Fold MIC Reduction |
| This compound (H6) | Erythromycin | 4 |
| Levofloxacin | 4 | |
| Minocycline | 4 | |
| G6 | Erythromycin | 8 |
| Levofloxacin | 4 | |
| Minocycline | 4 | |
| G10 | Erythromycin | 4 |
| Levofloxacin | 4 | |
| Minocycline | 4 | |
| G11 | Erythromycin | 4 |
| Levofloxacin | 4 | |
| Minocycline | 4 |
Data extracted from the abstract of Guo T, et al. Eur J Med Chem. 2023 Mar 5;249:115148.[1]
Note: A higher fold MIC reduction indicates a stronger synergistic effect. The Fractional Inhibitory Concentration (FIC) index, a standard measure of synergy, can be calculated from detailed checkerboard assay data. An FIC index of ≤ 0.5 is considered synergistic. While the specific FIC indices for this compound are not publicly available without the full research paper, the significant fold reductions in MIC strongly suggest a synergistic relationship.
Comparison with Other AcrB Inhibitors
To provide a broader context, the following table compares the activity of this compound's related compound, G6, with other well-characterized AcrB inhibitors.
| Inhibitor | Target Organism | Antibiotic Potentiated | Fold MIC Reduction | Reference |
| G6 | E. coli | Erythromycin | 8 | Guo et al., 2023[1] |
| PAβN | E. coli | Levofloxacin | 4-8 | Various Studies |
| MBX2319 | E. coli | Ciprofloxacin | 2-4 | Various Studies |
| NMP | E. coli | Levofloxacin | 4 | Various Studies |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments used to evaluate the synergistic effects of AcrB inhibitors.
Checkerboard Assay Protocol
The checkerboard assay is a two-dimensional dilution technique used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Reagents:
-
Prepare stock solutions of the antibiotic and this compound in an appropriate solvent.
-
Prepare a series of two-fold serial dilutions for both the antibiotic and the inhibitor in a 96-well microtiter plate. The antibiotic is typically diluted along the x-axis, and the inhibitor along the y-axis.
-
-
Inoculum Preparation:
-
Grow a culture of the test organism (e.g., E. coli) to the mid-logarithmic phase.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
-
Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include appropriate controls: wells with only the antibiotic, wells with only the inhibitor, and wells with no antimicrobial agents (growth control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic alone and in combination with each concentration of the inhibitor by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each component:
-
FIC of Antibiotic (FIC_A) = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FIC of Inhibitor (FIC_B) = MIC of Inhibitor in combination / MIC of Inhibitor alone
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC_A + FIC_B
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Nile Red Efflux Assay Protocol
This real-time assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, Nile Red, from bacterial cells.
-
Cell Preparation:
-
Grow the bacterial strain to the late logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline with MgCl2).
-
Resuspend the cells in the same buffer to a standardized optical density.
-
-
Loading with Nile Red:
-
Pre-incubate the cells with Nile Red in the presence of a proton motive force (PMF) inhibitor (e.g., CCCP) to allow the dye to accumulate within the cells.
-
Wash the cells to remove the PMF inhibitor and excess Nile Red.
-
-
Efflux Measurement:
-
Resuspend the Nile Red-loaded cells in the buffer.
-
Add the test inhibitor (e.g., this compound) at the desired concentration.
-
Initiate efflux by energizing the cells with a carbon source (e.g., glucose).
-
Monitor the decrease in fluorescence over time using a fluorometer. A slower decrease in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates efflux pump inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods of validation.
Caption: Mechanism of this compound inhibition of the AcrAB-TolC efflux pump.
Caption: Experimental workflow for the checkerboard synergy assay.
Conclusion
The available data strongly indicate that this compound is a potent inhibitor of the AcrB efflux pump, demonstrating significant synergistic activity with multiple classes of antibiotics against E. coli. The 4- to 8-fold reduction in the MICs of clinically relevant antibiotics highlights the potential of this compound and related benzochromene derivatives to rejuvenate our existing antibiotic arsenal and combat multidrug resistance. Further in-depth studies, including time-kill assays and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this promising new class of efflux pump inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other novel EPIs.
References
Validating the Specificity of AcrB-IN-1 for the AcrB Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance in Gram-negative bacteria presents a formidable challenge to global health. The AcrAB-TolC efflux pump is a primary driver of this resistance in many pathogens, with the AcrB protein being the central component responsible for substrate recognition and energy transduction. Consequently, the development of specific AcrB inhibitors is a promising strategy to restore the efficacy of existing antibiotics. This guide provides a comparative framework for validating the specificity of a novel AcrB inhibitor, herein referred to as AcrB-IN-1, against other known inhibitors.
Comparative Performance of AcrB Inhibitors
To objectively assess the efficacy and specificity of this compound, its performance should be benchmarked against well-characterized AcrB inhibitors. The following table summarizes key performance indicators for a selection of known inhibitors. This compound, as a potent and specific inhibitor, is expected to exhibit properties similar to the most effective compounds listed, such as the pyranopyridine series (e.g., MBX3132).
Table 1: Comparative Efficacy of AcrB Inhibitors
| Inhibitor Class | Exemplar Compound | Potentiation Concentration | Key Characteristics | Reference(s) |
| Pyranopyridine | MBX3132 | ~0.1 µM | Potent inhibitor, fully potentiates a broad range of antibiotics. Does not exhibit membrane-disrupting or antibacterial activity on its own.[1][2] | [1][2] |
| MBX2319 | 3.13 µM | Decreases MIC of ciprofloxacin, levofloxacin, and piperacillin.[3] | [3] | |
| Peptidomimetic | PAβN (MC-207,110) | 20-100 µM | Broad-spectrum efflux pump inhibitor, but can have off-target membrane permeabilizing effects at higher concentrations.[3][4][5] | [3][4][5] |
| Arylpiperazine | NMP | ~100 µg/mL | Reverses multidrug resistance in E. coli; most effective with antibiotics typically active against Gram-positive bacteria.[5][6] | [5][6] |
| Hypothetical | This compound | ≤ 0.1 µM | Highly potent and specific for AcrB, no intrinsic antibacterial or off-target activity. | N/A |
Experimental Protocols for Specificity Validation
Validating the specificity of this compound requires a multi-pronged approach to demonstrate its direct action on the AcrB transporter and rule out off-target effects.
Minimum Inhibitory Concentration (MIC) Assays (Checkerboard Method)
This assay determines the ability of an inhibitor to potentiate the activity of an antibiotic. A synergistic effect, observed as a reduction in the antibiotic's MIC in the presence of the inhibitor, is indicative of efflux pump inhibition.
Protocol:
-
Preparation: Prepare a two-dimensional checkerboard layout in a 96-well microplate.[7][8][9] Serially dilute the antibiotic along the y-axis and the AcrB inhibitor (this compound and comparators) along the x-axis.
-
Inoculation: Inoculate the wells with a standardized bacterial suspension (e.g., E. coli overexpressing AcrB) at a final concentration of ~5 x 10^5 CFU/mL.[10]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of the antibiotic alone and in the presence of each inhibitor concentration. The Fractional Inhibitory Concentration (FIC) index can be calculated to quantify synergy. An FIC index of ≤ 0.5 is considered synergistic.[10] The results should be compared against an AcrB-deficient bacterial strain, where no potentiation is expected for a specific inhibitor.[3]
Real-Time Efflux Assays
These assays directly measure the ability of an inhibitor to block the efflux of a fluorescent substrate from bacterial cells.
Protocol using a Fluorescent Dye (e.g., Hoechst 33342 or Nile Red):
-
Cell Preparation: Grow bacteria to mid-log phase, then de-energize the cells by washing and resuspending them in a buffer containing a protonophore (e.g., CCCP).[11]
-
Dye Loading: Incubate the de-energized cells with a fluorescent dye (e.g., 1 µM Hoechst 33342 or 5 µM Nile Red) to allow for its accumulation.[3][12]
-
Efflux Initiation: Remove the protonophore by centrifugation and resuspend the cells in a buffer containing the test inhibitor (this compound or comparators). Initiate efflux by adding an energy source, such as glucose.[11][12]
-
Measurement: Monitor the decrease in intracellular fluorescence over time using a fluorometer. A specific inhibitor will prevent the decrease in fluorescence, indicating that efflux is blocked.
Cytotoxicity and Off-Target Effect Assays
It is crucial to demonstrate that the inhibitor is not toxic to mammalian cells and does not exert its effect through non-specific mechanisms like membrane disruption.
a) Mammalian Cell Cytotoxicity Assay:
-
Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the AcrB inhibitor for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT assay or a lactate dehydrogenase (LDH) release assay.[13] An ideal inhibitor will show no significant cytotoxicity at concentrations well above its effective concentration for efflux inhibition.
b) Bacterial Membrane Permeability Assay:
-
Probe Selection: Use a membrane-impermeant dye, such as propidium iodide (PI).
-
Treatment and Measurement: Expose bacterial cells to the inhibitor at its effective concentration. Monitor for an increase in PI fluorescence, which would indicate membrane permeabilization. A specific inhibitor should not cause an increase in PI uptake.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the underlying biological pathway.
Caption: Workflow for validating AcrB inhibitor specificity.
Caption: AcrAB-TolC efflux pump and the inhibitory action of this compound.
By following these protocols and comparing the results to established inhibitors, researchers can rigorously validate the specificity of this compound, providing a strong foundation for its further development as a potential therapeutic to combat antibiotic resistance.
References
- 1. MBX3132|CAS 1636878-33-5|DC Chemicals [dcchemicals.com]
- 2. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]
- 3. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]
- 13. AcrAB efflux pump impacts on the survival of adherent-invasive Escherichia coli strain LF82 inside macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Toxicity of AcrB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of known inhibitors targeting the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria. It is important to note that a literature search for a specific compound designated "AcrB-IN-1" did not yield any publically available data on its structure, activity, or toxicity. Therefore, this guide focuses on the broader class of AcrB inhibitors, summarizing available toxicity data and outlining standard experimental protocols for toxicological assessment.
The development of efflux pump inhibitors (EPIs) as adjuvants to antibiotic therapy is a promising strategy to combat multidrug resistance. However, a significant challenge in bringing these compounds to the clinic is their potential for toxicity.[1][2][3][4] Many promising EPIs have been abandoned due to unfavorable toxicity profiles.[5] This guide aims to provide a consolidated resource for researchers in this field to inform the development of safer and more effective AcrB inhibitors.
Comparative Toxicity of Known AcrB Inhibitors
The following table summarizes the available qualitative and quantitative toxicity data for several well-characterized AcrB inhibitors. Direct comparison of toxicity data can be challenging due to variations in experimental models and methodologies across different studies.
| Inhibitor Class | Compound Example | Organism(s) | Key Toxicity Findings | Citations |
| Peptidomimetic | Phenylalanine-arginine β-naphthylamide (PAβN) | E. coli, P. aeruginosa | Cytotoxic to mammalian cells. Toxicity is a major limitation for clinical use. A basic side chain, critical for inhibitory activity, was also a major contributor to toxicity. | [4][5][6] |
| Arylpiperazine | 1-(1-naphthylmethyl)-piperazine (NMP) | E. coli | Potential for toxicity in mammalian cells due to properties as a serotonin re-uptake inhibitor. | [5] |
| Pyridopyrimidine | D13-9001 | P. aeruginosa | Reported to have low cytotoxicity. | [7] |
| Pyranopyridine | MBX2319 | E. coli | Did not exhibit membrane-disruptive properties. | [6] |
| Natural Product (Diterpene) | Carnosic acid, Carnosol | S. aureus | Reported as EPIs, but comprehensive toxicity data is limited. | [5] |
| Natural Product (Diphenylmethane) | 2,2-diphenylethanol (DPE), 4-(benzylphenyl) acetonitrile (BPA) | E. coli | Demonstrated limited human-cell toxicity in in vitro assays. | [7] |
| Small Molecule | Sodium Malonate | E. coli | Described as a natural, non-hazardous small molecule. | [3] |
Experimental Protocols for Toxicity Assessment
Standardized assessment of cytotoxicity is crucial for the comparative evaluation of AcrB inhibitors. Below are detailed methodologies for common in vitro cytotoxicity assays.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8][9]
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of lysed cells.[10]
Protocol:
-
Cell Seeding: Seed target mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a predetermined optimal density and incubate until they adhere and reach the desired confluency.
-
Compound Treatment: Expose the cells to a range of concentrations of the AcrB inhibitor. Include vehicle-only controls (negative control) and a positive control for maximum LDH release (e.g., by adding a cell lysis agent like Triton X-100).
-
Incubation: Incubate the plate for a duration relevant to the expected onset of cytotoxicity (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells. Carefully transfer the cell culture supernatant to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well of the new plate.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Measure the absorbance at a wavelength of 490-520 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the positive and negative controls.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active (viable) cells.[13]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the AcrB inhibitor as described for the LDH assay.
-
MTT Addition: After the treatment incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: After the MTT incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.[11]
-
Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm.[11]
-
Calculation: Determine the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[14][15]
Principle: Viable cells incorporate and bind Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes, as caused by toxic substances, results in a decreased uptake and binding of the dye.[14][16]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the AcrB inhibitor as described previously.
-
Dye Incubation: After the treatment period, remove the culture medium and add a medium containing Neutral Red. Incubate for a defined period (e.g., 2-3 hours) to allow for dye uptake by viable cells.
-
Washing and Dye Extraction: After incubation, wash the cells to remove any unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.[15]
-
Absorbance Measurement: Shake the plate to ensure complete extraction and measure the absorbance of the solubilized dye, typically at around 540 nm.[17]
-
Calculation: Calculate the percentage of viable cells that have taken up the dye for each treatment condition compared to the control cells.
Visualizing Mechanisms and Workflows
AcrAB-TolC Efflux Pump Mechanism
The AcrAB-TolC efflux pump is a tripartite system that spans the inner and outer membranes of Gram-negative bacteria.[18][19][20] AcrB is the inner membrane component responsible for substrate recognition and energy transduction.[21] It works in concert with the periplasmic adaptor protein AcrA and the outer membrane channel TolC to expel a wide range of substrates from the cell.[22]
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by an AcrB inhibitor.
General Workflow for Toxicity Assessment of AcrB Inhibitors
A systematic approach is necessary to evaluate the toxicological profile of novel AcrB inhibitors. This typically involves a tiered screening process, starting with in vitro assays and progressing to more complex models if a compound shows promise.[23][24][25]
Caption: A generalized workflow for the toxicological assessment of AcrB inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay [bio-protocol.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. qualitybiological.com [qualitybiological.com]
- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. process.st [process.st]
Benchmarking AcrB-IN-1: A Head-to-Head Comparison with Gold-Standard Efflux Pump Inhibitors
For researchers, scientists, and drug development professionals navigating the challenge of multidrug resistance in Gram-negative bacteria, the selection of a potent and reliable efflux pump inhibitor is critical. This guide provides an objective comparison of AcrB-IN-1's performance against established gold-standard inhibitors of the AcrB efflux pump, a key player in bacterial resistance. Supported by experimental data, this document aims to facilitate informed decisions in the pursuit of novel antimicrobial strategies.
The AcrAB-TolC efflux pump is a primary mechanism of multidrug resistance in Escherichia coli and other Gram-negative pathogens, actively extruding a broad range of antibiotics from the bacterial cell.[1][2] Inhibition of this pump is a promising strategy to restore the efficacy of existing antibiotics.[3][4] this compound, a potent inhibitor of AcrB, has emerged as a valuable tool in this endeavor.[5][6][7] This guide benchmarks the performance of this compound against two well-characterized AcrB inhibitors: the widely studied Phenylalanine-Arginine β-Naphthylamide (PAβN) and the highly potent pyridopyrimidine derivative D13-9001.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound and the gold-standard inhibitors, D13-9001 and PAβN. This data, compiled from various studies, offers a quantitative snapshot of their relative potencies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target | Key Performance Metric | Antibiotic Potentiation | Reference |
| This compound | AcrB | Completely abolishes Nile Red efflux at 50 μM | Reduces MIC of Erythromycin, Levofloxacin, and Minocycline at sub-MIC concentrations (8-128 μg/mL) | [5] |
| D13-9001 | AcrB, MexB | KD = 1.15 μM (for E. coli AcrB) | Potentiates the efficacy of a wide variety of antibiotics | [8] |
| PAβN | AcrB and other RND pumps | K0.5 for efflux = 17.6 ± 5.0 μM | Potentiates activities of a subset of efflux pump substrates | [9] |
Mechanism of Action: Inhibiting the Efflux Machinery
The AcrAB-TolC efflux pump functions as a tripartite complex spanning the inner and outer membranes of Gram-negative bacteria. The inner membrane protein, AcrB, is the core component responsible for recognizing and actively transporting substrates out of the cell using the proton motive force. AcrB operates as a homotrimer, with each protomer cycling through three conformational states: Loose (L), Tight (T), and Open (O), in a functional rotation mechanism that drives drug efflux.[1][2]
Efflux pump inhibitors like this compound, D13-9001, and PAβN disrupt this process by binding to AcrB, thereby preventing the expulsion of antibiotics and allowing them to reach their intracellular targets. D13-9001, for instance, has been shown to bind to a hydrophobic trap within the distal binding pocket of AcrB, leading to a delayed disassociation and a higher energy cost for extrusion.[10]
Figure 1. Simplified signaling pathway of AcrB inhibition.
Experimental Protocols
The evaluation of efflux pump inhibitors typically involves a combination of microbiological and biophysical assays. Below are detailed methodologies for two key experiments used to characterize the performance of inhibitors like this compound.
Checkerboard Synergy Assay
This assay is used to determine the synergistic effect of an efflux pump inhibitor in combination with an antibiotic.
-
Preparation of Reagents: Prepare stock solutions of the antibiotic and the efflux pump inhibitor in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic along the rows and the inhibitor along the columns. This creates a matrix of varying concentrations of both compounds.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test strain (e.g., E. coli expressing AcrB).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of different concentrations of the inhibitor. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy. A significant reduction in the antibiotic's MIC in the presence of the inhibitor indicates potentiation.
Nile Red Efflux Assay
This real-time fluorescence-based assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate, Nile Red.
-
Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer.
-
Loading with Nile Red: Incubate the cells with Nile Red in the presence of a proton motive force dissipater (e.g., CCCP) to allow the dye to accumulate within the cells.
-
Washing: Wash the cells to remove excess extracellular Nile Red.
-
Initiation of Efflux: Resuspend the loaded cells in a buffer containing an energy source (e.g., glucose) to energize the efflux pumps.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the cell suspension.
-
Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of Nile Red. An effective inhibitor will prevent this decrease, resulting in a sustained high fluorescence signal.
Figure 2. Experimental workflow for a Checkerboard Synergy Assay.
Conclusion
This compound demonstrates significant potential as a potent inhibitor of the AcrB efflux pump, capable of reversing multidrug resistance to several classes of antibiotics. While direct, side-by-side comparative studies with gold-standard inhibitors like D13-9001 and PAβN under identical conditions are limited, the available data suggests that this compound is a highly effective tool for researchers in the field of antimicrobial drug discovery. Its ability to completely abolish the efflux of a known AcrB substrate at a concentration of 50 μM underscores its potency.[5] Further quantitative analysis, such as the determination of its IC50 and a broader assessment of its antibiotic potentiation spectrum, will be invaluable in solidifying its position relative to other established inhibitors. The detailed experimental protocols provided in this guide offer a framework for such comparative evaluations, enabling researchers to make data-driven decisions in their efforts to combat multidrug-resistant bacteria.
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. levofloxacin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. mdpi.com [mdpi.com]
- 9. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 10. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of AcrB-IN-1: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers and drug development professionals working with novel compounds like AcrB-IN-1, a potent inhibitor of the AcrB multidrug efflux pump, understanding the correct disposal procedures is paramount to ensuring a safe work environment and regulatory compliance.
Essential Safety and Handling Precautions
Prior to disposal, proper handling and storage of this compound are essential to minimize exposure and risk. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, should be worn at all times.
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste should be conducted systematically to ensure safety and compliance.
-
Waste Segregation: At the point of generation, segregate waste contaminated with this compound from other waste streams. This includes unused or expired compound, contaminated labware (e.g., pipette tips, vials, gloves), and any solutions containing the inhibitor.
-
Containerization:
-
Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and empty vials, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant hazardous waste container. The container must be compatible with the solvent used to dissolve the compound. Clearly label the container with "Hazardous Waste," the full chemical name, and the solvent system.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The approximate concentration and volume
-
The date of accumulation
-
The principal investigator's name and laboratory location
-
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department. Do not dispose of any chemical waste down the drain or in the regular trash.
General Laboratory Chemical Waste Disposal Guidelines
The following table provides a general overview of disposal practices for common categories of laboratory chemical waste.
| Waste Category | Description | Recommended Disposal Container | Disposal Method |
| Non-Hazardous Solid Waste | Benign salts, sugars, and other non-toxic solids. | Regular trash receptacle. | Landfill. |
| Hazardous Solid Waste | Solid chemicals with toxic, reactive, corrosive, or flammable properties, including this compound contaminated materials. | Labeled, sealed hazardous waste container. | Collection by EHS for incineration or specialized landfill. |
| Non-Hazardous Liquid Waste | Neutral saline solutions, buffer solutions with a pH between 5.5 and 9.5. | Sink with copious amounts of water, with EHS approval. | Sanitary sewer. |
| Hazardous Liquid Waste | Solvents, acids, bases, and solutions containing toxic chemicals like this compound. | Labeled, sealed, and compatible hazardous waste container. | Collection by EHS for chemical treatment, incineration, or fuel blending. |
| Sharps Waste | Needles, syringes, razor blades, and contaminated glass. | Puncture-proof sharps container. | Collection by EHS for autoclaving and/or incineration. |
Decision Workflow for Chemical Disposal in the Absence of an SDS
The following diagram illustrates a logical workflow for determining the appropriate disposal route for a chemical when a specific Safety Data Sheet is not available.
Essential Safety and Handling Guide for AcrB-IN-1 and Novel Research Chemicals
AcrB-IN-1 is a designation for a research chemical, likely an inhibitor of the AcrB protein, for which a specific Safety Data Sheet (SDS) is not publicly available. In the absence of specific hazard data, it is imperative to treat this compound as a potentially hazardous substance and to follow stringent safety protocols. This guide provides essential safety and logistical information for handling this compound and other novel chemical compounds in a research environment.
When working with novel or uncharacterized compounds, a thorough risk assessment is the first critical step.[1][2][3] This involves evaluating the potential hazards based on the chemical class of the compound and the nature of the experimental procedures.
Personal Protective Equipment (PPE) for Handling this compound
The minimum PPE for handling any research chemical of unknown toxicity includes a lab coat, safety glasses, and gloves.[4][5][6] However, a more comprehensive approach is recommended for novel compounds. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes | Safety Goggles | Must be ANSI Z87.1-compliant.[7] Should provide a complete seal around the eyes to protect against splashes.[5] |
| Face | Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashes or sprays, such as when handling bulk quantities or during vigorous mixing.[4][5] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are a common minimum standard for incidental contact.[4] For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with a higher level of chemical resistance. Always check the glove manufacturer's compatibility chart for the specific solvent being used. Remove and replace gloves immediately if they become contaminated.[4] |
| Body | Laboratory Coat | A buttoned, long-sleeved lab coat is essential to protect skin and clothing from spills.[5] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | Fume Hood or Respirator | All work with this compound, especially when in powder form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If a fume hood is not feasible for a specific procedure, a risk assessment should be performed to determine if a respirator is necessary.[5] |
Operational Plan for Safe Handling
A systematic approach to handling novel research chemicals is crucial for laboratory safety. The following workflow outlines the key steps from receiving the compound to its use in experiments.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical to protect both laboratory personnel and the environment.[9][10] All materials contaminated with this compound should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions or experimental waste containing this compound should be collected in a sealed, leak-proof, and chemically compatible container.[11] The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12] Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[10]
Experimental Protocols
Given that "this compound" is not a standardized compound, specific experimental protocols for its use are not available in the public domain. Researchers using this compound should develop detailed, lab-specific Standard Operating Procedures (SOPs). These SOPs should be based on a thorough risk assessment and incorporate the safety and handling information provided in this guide.[1] All personnel must be trained on these SOPs before working with the compound.[13]
References
- 1. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. twu.edu [twu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
